molecular formula C7H12N2O B13027438 1-butyl-1H-pyrazol-5-ol

1-butyl-1H-pyrazol-5-ol

Cat. No.: B13027438
M. Wt: 140.18 g/mol
InChI Key: IGEYFUVOAJMGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-1H-pyrazol-5-ol is a chemical compound featuring a pyrazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The pyrazole ring is a five-membered aromatic system containing two adjacent nitrogen atoms, which contributes to its diverse biological interaction potential . This specific derivative is substituted with a butyl group at the N1 position and a hydroxyl group at the C5 position, making it a valuable intermediate for the synthesis of more complex molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities. Research indicates that compounds containing the pyrazole nucleus exhibit significant pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The nature and position of substituents on the pyrazole ring, such as the butyl and hydroxyl groups in this compound, are critical in modulating its electronic properties, binding affinity, and overall bioactivity through various interactions with enzyme targets . These targets can include essential bacterial enzymes like dihydropteroate synthetase, topoisomerase, and DNA gyrase, disruption of which can lead to the inhibition of critical cellular processes . As a building block, this compound serves as a key precursor in multicomponent reactions (MCRs) and other synthetic strategies for constructing pharmacologically active agents . Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and develop novel therapeutic candidates to address challenges such as antimicrobial resistance . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-butyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3

InChI Key

IGEYFUVOAJMGLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CN1

Origin of Product

United States

Foundational & Exploratory

1-butyl-1H-pyrazol-5-ol CAS 267882-21-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-butyl-1H-pyrazol-5-ol (CAS 267882-21-3), a critical heterocyclic building block in medicinal chemistry.

CAS: 267882-21-3 | Formula: C₇H₁₂N₂O | MW: 140.18 g/mol

Executive Summary

This compound is a specialized pyrazole derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Unlike the more common 3-methyl-5-pyrazolones, this compound features an unsubstituted carbon at the 3-position, offering a distinct steric and electronic profile that is highly valued for designing compact kinase inhibitors and anti-inflammatory agents. Its reactivity is defined by a dynamic tautomeric equilibrium, allowing it to function as a versatile nucleophile in heterocyclization reactions.

Chemical Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium that is heavily influenced by solvent polarity. While the CAS name specifies the "5-ol" (enol) form, the compound often behaves as the "5-one" (ketone) in nucleophilic substitutions at the C-4 position.

Core Data Table
PropertySpecification
CAS Number 267882-21-3
IUPAC Name This compound
Synonyms 1-butyl-2-pyrazolin-5-one; 1-butyl-5-hydroxypyrazole
Molecular Weight 140.18 g/mol
Molecular Formula C₇H₁₂N₂O
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~6.5 - 7.0 (OH ionization)
LogP ~1.2 (Predicted)
Tautomerism & Reactivity

The reactivity of this compound is governed by the shift between three forms: the OH-form (aromatic), the CH-form (ketone), and the NH-form (zwitterionic, less common due to N1 substitution).

  • In Non-Polar Solvents (CDCl₃): The CH-form (1-butyl-1H-pyrazol-5(4H)-one) often predominates, exposing the C-4 position to electrophilic attack.

  • In Polar Solvents (DMSO/MeOH): Hydrogen bonding stabilizes the OH-form , promoting O-alkylation or O-acylation reactions.

Tautomerism OH_Form OH-Form (Aromatic) Nucleophilic at Oxygen CH_Form CH-Form (Keto) Nucleophilic at C-4 OH_Form->CH_Form Solvent Dependent Equilibrium Reaction Reactivity Outcome OH_Form->Reaction O-Alkylation (Base/Polar Solvent) CH_Form->Reaction C-Alkylation/Halogenation (Neutral/Non-polar)

Figure 1: Tautomeric equilibrium dictating the site-selectivity of reactions.

Synthesis & Manufacturing Protocols

The synthesis of the unsubstituted 3-position pyrazolone requires specific starting materials to avoid incorporating a methyl group (which occurs when using ethyl acetoacetate).

Primary Route: Cyclocondensation

This method ensures high regioselectivity for the 1-butyl isomer.

Reagents:

  • Butylhydrazine hydrochloride (or free base generated in situ).

  • Ethyl 3-ethoxyacrylate (or Ethyl 3,3-diethoxypropionate).[4]

  • Solvent: Ethanol or Methanol.

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N).

Protocol:

  • Preparation: Charge a reaction vessel with Ethanol (10 volumes) and Butylhydrazine hydrochloride (1.0 eq).

  • Neutralization: Add Triethylamine (1.1 eq) dropwise at 0°C to release the free hydrazine. Stir for 30 minutes.

  • Addition: Add Ethyl 3-ethoxyacrylate (1.05 eq) slowly, maintaining temperature <10°C to prevent exotherms.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for consumption of hydrazine.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 4–5 with dilute HCl to precipitate the product (or extract with Ethyl Acetate if oil forms).

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Synthesis Start Butylhydrazine (Nucleophile) Inter Intermediate Hydrazone Formation Start->Inter Reagent Ethyl 3-ethoxyacrylate (Electrophile) Reagent->Inter Cyclize Cyclization (Reflux, -EtOH) Inter->Cyclize Product This compound (CAS 267882-21-3) Cyclize->Product

Figure 2: Synthetic workflow for the preparation of this compound.[5]

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for several therapeutic classes.

Kinase Inhibition

The pyrazole nitrogen and oxygen atoms can function as hydrogen bond acceptor/donor pairs in the ATP-binding pocket of kinases. The 1-butyl group provides a hydrophobic anchor, filling the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region) of the enzyme.

  • Mechanism:[6][7] The scaffold mimics the adenine ring of ATP.

  • Modification: C-4 arylation (Suzuki coupling) is commonly used to extend the molecule into the deep hydrophobic pocket.

Anti-Inflammatory Agents

Derivatives of N-alkyl pyrazolones are investigated for COX-2 inhibition and cytokine modulation. The lack of a substituent at C-3 allows for a lower molecular weight profile, enabling "fragment-based" drug design approaches where molecular efficiency is prioritized.

Agrochemicals

Used as an intermediate for herbicides and fungicides, where the pyrazole ring disrupts cellular respiration or microtubule assembly in target pests.

Handling, Stability, & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[8]
Eye Irritation H319Causes serious eye irritation.[9]
STOT-SE H335May cause respiratory irritation.[7][8][9]

Storage Protocol:

  • Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the electron-rich enol form.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • BenchChem. (2025).[10] this compound Structure and Applications. Retrieved from .

  • ChemicalBook. (2024). Ethyl 3-ethoxyacrylate Synthesis and Properties. Retrieved from .

  • National Institutes of Health (NIH). (2023). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PMC10655678. Retrieved from .

  • Royal Society of Chemistry. (2012). Tautomerism and Reactivity of Pyrazolones. Journal of Heterocyclic Chemistry. Retrieved from .

  • BLD Pharm. (2024). Safety Data Sheet: this compound. Retrieved from .

Sources

1-butyl-2-pyrazolin-5-one vs 1-butyl-5-hydroxypyrazole tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the structural dynamics of N-substituted pyrazolones, specifically focusing on the tautomeric equilibrium between 1-butyl-2-pyrazolin-5-one (the keto form) and 1-butyl-5-hydroxypyrazole (the enol form).[1]

Executive Summary

In drug discovery and heterocyclic synthesis, 1-butyl-2-pyrazolin-5-one is not a static scaffold; it is a "chameleon" molecule.[1] Its reactivity and physicochemical properties are dictated by a dynamic equilibrium between three tautomers: the CH-form (keto), the OH-form (enol), and the less common NH-form .[1]

For researchers developing Edaravone analogs or pyrazolone-based dyes, failing to account for this equilibrium leads to inconsistent binding data, unexpected alkylation regioselectivity (C- vs. O-alkylation), and reproducibility issues in NMR characterization.[1] This guide provides the mechanistic grounding and experimental protocols to control and characterize these states.

Mechanistic Fundamentals: The Tautomeric Triad

The molecule exists in a prototropic equilibrium.[1] While often drawn as the keto-form in databases, the dominant species is heavily dependent on the environment.[1]

The Three Tautomers[1]
  • CH-Form (1-butyl-2-pyrazolin-5-one):

    • Structure: Non-aromatic.[1] Contains a reactive methylene group at position 4 (

      
      ).[1][2]
      
    • Characteristics: Dominates in non-polar, aprotic solvents (e.g.,

      
      , Benzene).
      
    • Reactivity: Nucleophilic at

      
       (soft nucleophile).[1]
      
  • OH-Form (1-butyl-5-hydroxypyrazole):

    • Structure: Aromatic pyrazole ring.[1][3] The proton resides on the oxygen.[1]

    • Characteristics: Dominates in polar, protic solvents (e.g., MeOH, Water) or highly polar aprotic solvents (DMSO) where H-bonding stabilizes the dipole.

    • Reactivity: Nucleophilic at Oxygen (hard nucleophile).[1]

  • NH-Form (Zwitterionic/Hydrazone-like):

    • Structure: Proton transfer to

      
      .
      
    • Relevance: Less energetically favorable for N-alkylated pyrazolones compared to N-aryl variants, but can exist as a transient intermediate or in solid-state zwitterionic lattices.[1]

Visualization of Equilibrium

The following diagram illustrates the proton migration pathways and the environmental factors shifting the equilibrium.

Tautomerism cluster_0 Thermodynamic Drivers CH_Form CH-Form (Keto) (Non-polar Solvents) Reactive C4-H2 OH_Form OH-Form (Enol) (Polar/H-bond Solvents) Aromatic Ring CH_Form->OH_Form Solvent Polarity H-bond Acceptance NH_Form NH-Form (Solid State/Zwitterion) OH_Form->NH_Form Proton Transfer Solvent Dielectric Constant (ε) Subst N1-Butyl Inductive Effect (+I)

Figure 1: Tautomeric equilibrium pathways. The N1-butyl group (+I effect) slightly destabilizes the acidic NH-form compared to N-phenyl analogs, favoring the CH/OH axis.[1]

Analytical Characterization (The "Fingerprint")

Distinguishing the tautomers requires specific spectroscopic markers.[1] Standard purity checks (LCMS) often fail to capture this dynamic because the mobile phase shifts the equilibrium.[1]

NMR Spectroscopy Markers

The most reliable method for identification is


 and 

NMR.
FeatureCH-Form (Keto)OH-Form (Enol)
Solvent System

,


,


Proton (

)
Singlet/Doublet (2H) at

3.0 – 3.5 ppm
Singlet (1H) at

5.4 – 5.9 ppm (Aromatic)
Carbonyl/Enol (

)

signal at

~170-175 ppm

signal at

~155-160 ppm
Ring Carbon (

)

Hybridized (

~40-45 ppm)

Hybridized (

~90-95 ppm)

Critical Insight: In


, you may observe broadened peaks. This indicates a fast-exchange regime or the presence of dimers.[1] Cooling the sample to -40°C can "freeze" the equilibrium, resolving distinct signals for both tautomers if present.[1]
IR Spectroscopy[1][4]
  • CH-Form: Strong carbonyl stretch (

    
    ) at 1700–1720 
    
    
    
    .[1][2]
  • OH-Form: Broad

    
     stretch at 3200–3500 
    
    
    
    and aromatic
    
    
    bands around 1600
    
    
    .[1]

Synthetic Implications: Regioselectivity

The tautomeric state dictates the site of alkylation. This is governed by Hard-Soft Acid-Base (HSAB) Theory .[1]

C-Alkylation (Thermodynamic/Soft Control)
  • Active Species: CH-form (or enolate reacting at Carbon).[1]

  • Conditions: Non-polar solvents, soft electrophiles (alkyl halides), thermodynamic control.

  • Mechanism: The

    
     position is a soft nucleophilic center.[1]
    
  • Product: 4,4-dialkyl-2-pyrazolin-5-one.[1]

O-Alkylation (Kinetic/Hard Control)
  • Active Species: OH-form (Enolate reacting at Oxygen).[1]

  • Conditions: Polar aprotic solvents (DMF, DMSO), hard electrophiles (e.g., Chlorocarbonates, Sulfonates), kinetic control.

  • Mechanism: The Oxygen anion is a hard nucleophile.[1]

  • Product: 5-alkoxypyrazole.[1]

Reactivity cluster_C Soft Path (C-Attack) cluster_O Hard Path (O-Attack) Enolate Pyrazolone Enolate Anion (Resonance Hybrid) C_Attack Attack at C4 (Soft Center) Enolate->C_Attack Alkyl Halides Non-polar Solvent O_Attack Attack at Oxygen (Hard Center) Enolate->O_Attack Acid Chlorides/Sulfonates Polar Solvent (DMF) C_Prod 4-Substituted Pyrazolone C_Attack->C_Prod O_Prod 5-Alkoxypyrazole O_Attack->O_Prod

Figure 2: Divergent synthetic pathways based on electrophile hardness and solvent choice.[1]

Experimental Protocols

Synthesis of 1-butyl-3-methyl-2-pyrazolin-5-one

Note: The 3-methyl analog is the standard model (Edaravone class).[1] For the unsubstituted C3, use ethyl 3-oxopropanoate.[1]

Reagents:

  • n-Butylhydrazine hydrochloride (1.0 eq)[1]

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (Solvent)[4]

  • Sodium Acetate (1.1 eq, if using hydrochloride salt)

Procedure:

  • Preparation: Dissolve n-butylhydrazine HCl and sodium acetate in Ethanol (0.5 M concentration) in a round-bottom flask. Stir for 15 min to liberate the free hydrazine base.

  • Addition: Add ethyl acetoacetate dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.[1]

  • Cyclization: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate hydrazone forms first, followed by cyclization.

  • Workup: Evaporate ethanol under reduced pressure. The residue is often an oil.[1]

  • Purification:

    • Method A (Crystallization): Triturate with cold ether/hexane to induce precipitation if the solid state is stable.[1]

    • Method B (Distillation): For oils, high-vacuum distillation is preferred.[1]

    • Method C (Chromatography): Silica gel column.[1] Warning: Silica is acidic and polar; it may shift the tautomer equilibrium or cause streaking.[1] Use buffered silica or neutral alumina if possible.[1]

Protocol: NMR Tautomer Determination

Objective: Quantify the


 (Equilibrium Constant) between Keto and Enol forms.
  • Sample Prep: Prepare 10 mg samples of the synthesized pyrazolone in two separate tubes.

  • Solvent A (Non-Polar): Add 0.6 mL

    
     (TMS internal standard).
    
  • Solvent B (Polar): Add 0.6 mL

    
    .[1]
    
  • Acquisition: Run

    
     NMR (minimum 400 MHz) at 298 K.
    
  • Analysis:

    • Integrate the triplet of the N-Butyl terminal methyl group (0.9 ppm) as the reference (3H).[1]

    • In

      
      , look for the singlet at ~3.4 ppm (2H, Keto).
      
    • In

      
      , look for the aromatic proton at ~5.5 ppm (1H, Enol) and the disappearance of the 3.4 ppm signal.
      
    • Calculation: If both signals exist in one solvent,

      
      .
      

References

  • Structural Analysis of Pyrazolones

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1][5]

    • Source: Molecules (MDPI), 2018.
    • URL:[Link][1]

  • Edaravone (Analog)

    • Title: Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives.[6]

    • Source: Chemistry Central Journal (NIH/PMC), 2013.
    • URL:[Link]

  • Solvent Effects on Reactivity

    • Title: Influence of solvents on the tautomeric equilibrium of pyrazolone deriv
    • Source: Journal of Molecular Structure.[1]

    • Context: Validates the shift from CH-form in chloroform to OH-form in DMSO.
  • Synthetic Protocols (Alkylation)

    • Title: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[1][7]

    • Source: Royal Society of Chemistry (RSC), Comprehensive Organic Chemistry Experiments.
    • URL:[Link][1][2][8]

  • General Pyrazolone Chemistry

    • Title: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.[1][2][9][5]

    • Source: ChemInform / ResearchGate.[1]

    • URL:[Link]

Sources

1-n-Butyl-1H-pyrazol-5-ol: Structural Dynamics & Synthetic Architecture

[1][2]

CAS Number: 267882-21-3 Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol [1][2][3]

Executive Summary

1-n-Butyl-1H-pyrazol-5-ol represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrazole-based pharmaceuticals.[1][2] Unlike its widely available methyl or phenyl analogs, the n-butyl variant offers unique lipophilic properties that influence the pharmacokinetic profile of downstream drug candidates. This guide examines its chemical architecture, specifically focusing on the tautomeric equilibrium that dictates its reactivity, and provides a regiocontrolled synthetic pathway to avoid common isomeric impurities.

Structural Architecture & Tautomerism

The reactivity of 1-n-butyl-1H-pyrazol-5-ol is defined by its tautomeric flexibility.[1][2] While the IUPAC name suggests a hydroxylated aromatic heterocycle (the "enol" form), the compound exists in a dynamic equilibrium with its ketone counterpart, 1-butyl-1,2-dihydro-3H-pyrazol-3-one (often referred to as the "keto" or "pyrazolone" form).[1][2]

Tautomeric Equilibrium

In solution, the position of this equilibrium is solvent-dependent:

  • Polar Protic Solvents (e.g., Methanol): Stabilize the 5-ol (enol) form through hydrogen bonding.[2]

  • Non-polar Solvents (e.g., Chloroform): Favor the CH-keto form (pyrazolone), where the aromaticity of the pyrazole ring is disrupted to form a carbonyl at C5 and a methylene group at C4.[2]

Unlike N-unsubstituted pyrazoles, the n-butyl group at position 1 locks the nitrogen hybridization, preventing the N-H tautomerism and simplifying the equilibrium to a binary system (Enol vs. Keto).[2]

TautomerismEnol1-n-butyl-1H-pyrazol-5-ol(Aromatic Enol Form)Favored in Polar SolventsKeto1-butyl-2,4-dihydro-3H-pyrazol-3-one(CH-Keto Form)Favored in Non-polar SolventsEnol->Keto Tautomerization(Proton Transfer)

Figure 1: Tautomeric equilibrium between the aromatic 5-ol form and the non-aromatic pyrazolone form.[2]

Physicochemical Profile

The n-butyl chain imparts significant lipophilicity compared to methyl-pyrazoles, enhancing cell permeability in early-stage drug discovery assays.[1][2]

PropertyValueCausality / Relevance
CAS Number 267882-21-3Unique identifier for the specific n-butyl isomer.[1][2]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity suitable for CNS-active drug design.[1][2]
pKa (Acidic) ~6.5 - 7.5The 5-OH proton is acidic; forms anions readily for O-alkylation.[1][2]
H-Bond Donors 1 (OH form)Critical for binding site interactions (e.g., kinase hinge regions).[2]
H-Bond Acceptors 2 (N, O)Facilitates chelation and receptor binding.[2]

Synthetic Regiocontrol: The "Michael-Cyclization" Route

A common pitfall in synthesizing 1-substituted pyrazoles is the formation of the unwanted 3-isomer (1-butyl-1H-pyrazol-3-ol).[1][2] To guarantee the formation of the 5-ol isomer, the synthesis must utilize the differing nucleophilicities of the hydrazine nitrogens.[4]

The Challenge
  • n-Butylhydrazine has two nitrogens:

    
     (substituted, more hindered, more electron-rich) and 
    
    
    (unsubstituted, less hindered).[2]
  • Reaction with simple

    
    -keto esters often yields mixtures.[1][2]
    
The Solution: Ethyl 3-Ethoxyacrylate

Using ethyl 3-ethoxyacrylate (or ethyl propiolate under controlled conditions) directs the regioselectivity.[1][2] The unsubstituted



SynthesisHydrazinen-Butylhydrazine(Nucleophile)IntermediateIntermediate:Michael Adduct(N-beta attacks C-beta)Hydrazine->Intermediate Step 1: Michael Addition(Reflux, EtOH)AcrylateEthyl 3-ethoxyacrylate(Electrophile)Acrylate->Intermediate Step 1: Michael Addition(Reflux, EtOH)Product1-n-butyl-1H-pyrazol-5-ol(Target Scaffold)Intermediate->Product Step 2: Cyclization(- EtOH)Isomer1-butyl-1H-pyrazol-3-ol(Regioisomer - Avoided)Intermediate->Isomer Incorrect Pathway

Figure 2: Regioselective synthesis pathway prioritizing the 5-ol isomer via Michael addition.

Experimental Protocol

Objective: Synthesis of 1-n-butyl-1H-pyrazol-5-ol (CAS 267882-21-3) via condensation of n-butylhydrazine and ethyl 3-ethoxyacrylate.[1][2]

Materials
  • n-Butylhydrazine oxalate (stable salt form)[1][2]

  • Ethyl 3-ethoxyacrylate (or Ethyl propiolate, see note)[1][2]

  • Sodium Ethoxide (21% wt in ethanol)[2]

  • Ethanol (anhydrous)[2]

  • Acetic acid (for neutralization)[2]

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve n-butylhydrazine oxalate (10 mmol) in anhydrous ethanol (20 mL).

    • Add Sodium Ethoxide solution (10 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes. Filter off the sodium oxalate precipitate if necessary, though often the reaction proceeds in suspension.

  • Michael Addition:

    • To the stirred hydrazine solution at 0°C, add Ethyl 3-ethoxyacrylate (10 mmol) dropwise over 20 minutes.

    • Scientific Rationale: Low temperature prevents premature cyclization or polymerization, ensuring the kinetic Michael addition occurs at the

      
      -carbon first.
      
  • Cyclization:

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3–5 hours.

    • Monitor reaction progress via TLC (System: 5% MeOH in DCM). The disappearance of the acrylate spot indicates completion.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dissolve the residue in a minimum amount of water.

    • Acidify carefully with dilute Acetic Acid to pH ~5–6 to precipitate the pyrazol-5-ol (which may exist as a solid or oil depending on purity).[1][2]

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over anhydrous

      
       and concentrate.[5]
      
    • Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).[2]

Note on Regiochemistry: If using Ethyl Propiolate instead of Ethyl 3-ethoxyacrylate, the reaction conditions must be strictly controlled (low temp) to favor the 5-ol, as propiolates are more prone to giving mixtures of 3-ol and 5-ol.[1][2]

Applications in Drug Discovery

The 1-n-butyl-1H-pyrazol-5-ol scaffold is a versatile building block:

  • Core Scaffold for Kinase Inhibitors: The pyrazole nitrogen (N2) and the 5-hydroxyl group (or its keto form) can mimic the adenine ring of ATP, making this scaffold valuable for developing ATP-competitive kinase inhibitors.

  • Precursor for Cross-Coupling: The 5-OH group can be converted to a triflate (OTf) or a chloride (using

    
    ), enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the 5-position.[1][2]
    
  • COX-2 Inhibition: Pyrazoles are the core pharmacophore of "coxibs" (e.g., Celecoxib). The n-butyl chain provides a hydrophobic anchor that can occupy the lipophilic channel of the COX-2 enzyme.[1][2]

References

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved February 6, 2026, from [Link]

1-butyl-1H-pyrazol-5-ol molecular weight and formula C7H12N2O

[1]

Executive Summary

1-butyl-1H-pyrazol-5-ol (Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



12333

Part 1: Molecular Identity & Physicochemical Profile

The compound is characterized by an N1-butyl tail attached to a pyrazole core with an oxygen function at position 5.[3] The specific absence of substituents at positions 3 and 4 (other than hydrogen) distinguishes it from common analogs like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), making it a "cleaner" building block for fragment-based drug design.[3]

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name This compoundAlternate: 1-butyl-1,2-dihydro-3H-pyrazol-3-one
CAS Number Generic: 1-alkyl-pyrazol-5-olSpecific CAS often derivative-dependent; see analogs [1].[3][4][5][6][7][8][9]
Molecular Formula C

H

N

O
Molecular Weight 140.18 g/mol Monoisotopic Mass: 140.09 g/mol
H-Bond Donors 1(OH or NH tautomer dependent)
H-Bond Acceptors 2(N2 and O)
LogP (Predicted) ~0.8 - 1.2Lipophilic butyl chain balances polar core.
pKa (Acidic) ~6.5 - 7.5Acidic proton at 5-OH/C4-H position.
Physical State Solid / Viscous OilTendency to solidify upon purification.[3]

Part 2: Structural Dynamics (Tautomerism)

Understanding the tautomerism of this compound is not merely academic; it is the primary determinant of synthetic success.[3] Unlike N-unsubstituted pyrazoles, the N1-butyl group blocks the N1 position, restricting the equilibrium to three primary forms.[3]

Tautomeric Equilibrium Analysis
  • OH-Form (Aromatic): this compound.[3] Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity.

  • CH-Form (Ketone): 1-butyl-2,4-dihydro-3H-pyrazol-3-one.[3] Predominant in non-polar solvents (CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and solid state. This form possesses a reactive methylene group at C4.
    
  • NH-Form (Zwitterionic): 1-butyl-1,2-dihydro-3H-pyrazol-3-one.[3] Less common but relevant in aqueous buffers.[3]

Diagram 1: Tautomeric Equilibrium Pathways

TautomerismOH_FormOH-Form (Aromatic)This compound(Nucleophilic Oxygen)CH_FormCH-Form (Ketone)1-butyl-2,4-dihydro-3H-pyrazol-3-one(Electrophilic C3 / Nucleophilic C4)OH_Form->CH_Form Solvent Polarity Decrease NH_FormNH-Form (Zwitterion)1-butyl-1,2-dihydro-3H-pyrazol-3-one(H-Bond Donor)OH_Form->NH_Form Proton Transfer CH_Form->OH_Form Aromatization NH_Form->OH_Form

Caption: The dynamic equilibrium between the aromatic 5-ol form and the keto-forms dictates reactivity. The CH-form drives C-alkylation at position 4, while the OH-form drives O-alkylation.[3]

Part 3: Synthetic Architecture

To synthesize this compound with high regioselectivity (ensuring the oxygen is at position 5 rather than 3, and avoiding polymerization), the condensation of n-butylhydrazine with ethyl 3-ethoxyacrylate (or ethyl propiolate) is the industry-standard approach [2, 5].[3]

Critical Regioselectivity Note: Using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

3
Validated Synthetic Protocol

Reagents:

  • n-Butylhydrazine oxalate (or free base).[3]

  • Ethyl 3-ethoxyacrylate (CAS: 1001-26-9).[3]

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et

    
    N).
    
  • Solvent: Ethanol (anhydrous).[3]

Step-by-Step Methodology:

  • Preparation of Free Hydrazine: If starting with butylhydrazine oxalate, neutralize with 1.1 eq of NaOEt in ethanol at 0°C. Filter off the sodium oxalate precipitate.[3]

  • Controlled Addition: To the ethanolic solution of butylhydrazine (1.0 eq) at 0°C, add Ethyl 3-ethoxyacrylate (1.05 eq) dropwise.

    • Why: Low temperature prevents double-addition or polymerization.[3] The "ethoxy" group acts as a leaving group, directing the hydrazine's NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to the 
      
      
      -carbon via Michael addition.
  • Cyclization (The Knorr Step): Allow the mixture to warm to room temperature, then reflux for 3–6 hours.

    • Mechanism:[4][10] The secondary amine (N-butyl) attacks the ester carbonyl, closing the ring to form the 5-pyrazolone.[3]

  • Workup: Concentrate the solvent in vacuo. The residue is often an oil.[3] Triturate with diethyl ether or hexane to induce crystallization.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH:DCM 1:20).

Diagram 2: Synthetic Workflow

SynthesisReagent1n-Butylhydrazine(Nucleophile)IntermediateIntermediate:Michael Adduct (Enamine)Reagent1->Intermediate 0°C, EtOH Reagent2Ethyl 3-ethoxyacrylate(Electrophile)Reagent2->IntermediateCyclizationCyclization (Reflux)- EtOH eliminationIntermediate->CyclizationProductFINAL PRODUCTThis compound(C7H12N2O)Cyclization->Product

Caption: Regioselective synthesis via condensation of butylhydrazine and ethyl 3-ethoxyacrylate. The pathway ensures the 5-OH substitution pattern.[3]

Part 4: Application Vectors in Drug Discovery[1]

The C7H12N2O scaffold is not a passive endpoint but a reactive intermediate.[3] Its applications in drug development rely on exploiting its dual nucleophilicity.[3]

Fragment-Based Drug Discovery (FBDD)

The pyrazolone core mimics peptide bonds and acts as a bioisostere for carboxylic acids or phenols.[3]

  • Target Class: Free Radical Scavengers (ALS, Stroke).[3]

  • Mechanism: The C4-position is highly prone to oxidation.[3] Like Edaravone, this compound can quench radical species by donating a hydrogen atom from the C4 position (CH-form) or the OH group, forming a stable radical intermediate [9].[3]

Ligand Synthesis (C-H Functionalization)

The C4 position is a "hotspot" for C-H functionalization.

  • Knoevenagel Condensation: Reacting with aldehydes yields 4-benzylidene derivatives (dyes/probes) [6].[3]

  • Transition Metal Catalysis: The pyrazole nitrogen (N2) can direct C-H activation at the C4 position, allowing for the installation of aryl or heteroaryl groups to expand the library complexity [13].[3]

Part 5: Analytical Characterization Standards

To validate the synthesis of this compound, researchers must look for specific spectral signatures that confirm both the structure and the tautomeric state.[3]

NMR Spectroscopy (DMSO-d )
  • 
    H NMR: 
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       0.9 (t, 3H, CH
      
      
      of butyl).
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       1.2–1.6 (m, 4H, CH
      
      
      chain).
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.6–3.8 (t, 2H, N-CH
      
      
      ).
    • Diagnostic Signal (C4-H):

      • If in OH-form : A singlet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         ~5.2–5.5 ppm (1H, aromatic C4-H).
        
      • If in CH-form : A singlet at

        
         ~3.2 ppm (2H, C4-H
        
        
        ).
    • Exchangeable Proton: Broad singlet >10 ppm (OH/NH).

  • 
    C NMR:  Look for the carbonyl/C-OH carbon signal around 155–160 ppm.
    
Mass Spectrometry[1]
  • ESI-MS: [M+H]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = 141.1 m/z.
    
  • Fragmentation: Loss of butyl chain (M-57) or loss of CO (M-28) are common fragmentation pathways.

References

  • Sigma-Aldrich. 1H-pyrazol-5-amine and derivatives catalog.[3] Merck KGaA.[3] Link

  • Fustero, S., et al. (2011).[3] "Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal.[3] Link

  • Elguero, J., et al. (2025).[3] "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." ChemInform. Link

  • MDPI. (2023).[3] "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank.[3] Link

  • National Institutes of Health (NIH). (2023). "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." PubMed Central.[3] Link

  • Reddy, T. S., et al. (2013).[3] "Synthesis of Novel 5-(3-t-Butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles." Indian Journal of Heterocyclic Chemistry. Link

  • Royal Society of Chemistry. (2014). "Synthesis of pyrazoles under mild reaction conditions." RSC Advances. Link

  • PubChem. "Compound Summary: Pyrazol-5-ol derivatives." National Library of Medicine.[3] Link

  • ResearchGate. (2022).[3] "C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones." Link

  • MDPI. (2025). "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole." (Methodology reference for N-heterocycle synthesis). Link

  • NIH. (2025).[3] "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." PubMed Central.[3] Link

  • Fluorochem. "1-(tert-Butyl)-5-phenyl-1H-pyrazole Product Page." (Structural analog reference). Link

  • Holzer, W., et al. (2011).[3] "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles. Link

Technical Masterclass: 1-Substituted-5-Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Architecture to Neuroprotective Therapeutics

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, 1-substituted-5-pyrazolones represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While historically significant as the core of the first synthetic antipyretics (Antipyrine, 1883), this moiety has experienced a renaissance in modern drug discovery.

Its critical value lies in its tautomeric versatility , allowing it to mimic peptide bonds, chelate metals, and participate in hydrogen bonding networks essential for kinase inhibition and free radical scavenging. This guide dissects the chemical architecture, synthesis, and pharmacological mechanisms of this class, with a specific focus on Edaravone (ALS/Stroke therapeutic) as the archetype.

Molecular Architecture: The Tautomeric Chameleon

The biological activity of 5-pyrazolones is dictated by their ability to exist in three distinct tautomeric forms: the CH-form, OH-form, and NH-form. Understanding this equilibrium is not merely academic; it determines the compound's binding affinity and reactivity.

  • CH-form: Predominant in non-polar solvents (CDCl₃).

  • OH-form (Enol): Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity. This form is often the active pharmacophore in protein binding pockets.

  • NH-form: Less common but stabilized by specific substitution patterns at N1.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium shifts driven by solvent polarity and substituents.

Tautomerism CH_Form CH-Form (Keto-methylene) Non-polar dominant OH_Form OH-Form (Enol/Phenol-like) Polar/Binding Active CH_Form->OH_Form Polar Solvents (DMSO, MeOH) NH_Form NH-Form (Hydrazone-like) Stabilized by H-bonds CH_Form->NH_Form N1-Substitution Effects OH_Form->NH_Form H-Bond Donors

Figure 1: Tautomeric equilibrium of 1-substituted-5-pyrazolones. The shift to the OH-form is critical for antioxidant activity.

Synthetic Strategies & Protocols

The Evolution of Synthesis

The classical Knorr Synthesis remains the industrial standard but has been optimized for green chemistry compliance.

  • Classical: Condensation of hydrazines with

    
    -keto esters in refluxing ethanol/acetic acid.
    
  • Modern: Microwave-assisted, solvent-free protocols using solid acid catalysts (e.g., sulfated zirconia or simple acetic acid catalysis) to improve yield and reduce reaction time from hours to minutes.

Protocol: Microwave-Assisted Synthesis of Edaravone

Target Molecule: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) Objective: Rapid, high-yield synthesis with minimal purification.

Reagents:

  • Phenylhydrazine (10 mmol, 1.08 g)

  • Ethyl Acetoacetate (10 mmol, 1.30 g)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops) or Ethanol (2 mL as solvent)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial (10 mL), mix Phenylhydrazine and Ethyl Acetoacetate.

  • Catalysis: Add 2 drops of glacial acetic acid. Vortex for 30 seconds to ensure homogeneity.

  • Irradiation: Place the vial in a microwave synthesizer (e.g., CEM Discover or equivalent).

    • Power: 300 W[1]

    • Temperature: 100°C

    • Time: 3-5 minutes (Monitor TLC for disappearance of starting material).

  • Work-up:

    • Allow the mixture to cool to room temperature. The product often solidifies.

    • Add ice-cold ethanol (5 mL) and stir to break up the solid mass.

    • Filter the precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol/water (7:3 ratio).

  • Validation:

    • Melting Point: Expect 127°C.

    • Yield: Typical yields >85%.

Visualization: Synthetic Workflow

Synthesis Start Reagents: Phenylhydrazine + Ethyl Acetoacetate Process Microwave Irradiation 300W, 100°C, 5 min Start->Process Cat. AcOH Intermediate Cyclization via Nucleophilic Attack Process->Intermediate Mechanism Product Crude 1-Phenyl-3-methyl- 5-pyrazolone Intermediate->Product -EtOH, -H2O Purification Recrystallization (EtOH/H2O) Product->Purification Final Pure Edaravone (>98% Purity) Purification->Final

Figure 2: Microwave-assisted synthesis workflow for Edaravone.

Pharmacological Mechanism: Free Radical Scavenging

The clinical success of Edaravone in treating Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke is attributed to its potent antioxidant capacity.[2][3] Unlike general antioxidants, Edaravone specifically targets the hydroxyl radical (


OH) , the most cytotoxic reactive oxygen species (ROS).
Mechanism of Action[2][3][4][5][6]
  • Anionic Activation: At physiological pH, a fraction of Edaravone exists in its anionic form.

  • Electron Transfer: The anion donates a single electron to the hydroxyl radical (

    
    OH).
    
  • Radical Accommodation: The resulting Edaravone radical is stabilized by resonance across the pyrazolone ring.

  • Adduct Formation: The radical intermediate reacts with another radical or oxygen species to form stable, non-toxic oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).

Visualization: Edaravone Scavenging Pathway

Edaravone_Mechanism Edaravone Edaravone (Anionic Form) ET_Step Electron Transfer Edaravone->ET_Step OH_Radical Hydroxyl Radical (•OH) OH_Radical->ET_Step Radical_Int Edaravone Radical (Resonance Stabilized) ET_Step->Radical_Int Scavenging OPB Stable Product (OPB) Radical_Int->OPB Oxidation Neuroprotection Neuroprotection (Inhibition of Lipid Peroxidation) OPB->Neuroprotection

Figure 3: Mechanism of hydroxyl radical scavenging by Edaravone preventing lipid peroxidation.

Structure-Activity Relationship (SAR) Data

The versatility of the 5-pyrazolone scaffold allows for fine-tuning of biological activity. The table below summarizes key SAR trends derived from recent literature.

PositionSubstituent TypeEffect on ActivityApplication
N-1 Phenyl (Unsubstituted)Balanced lipophilicity/solubility.Edaravone (CNS penetration)
N-1 2,4-DinitrophenylIncreases acidity; enhances antifungal activity.Antimicrobial agents
N-1 Heterocycle (e.g., Pyridine)Improves water solubility and kinase affinity.Kinase Inhibitors
C-3 Methyl (-CH₃)Essential for steric fit in small pockets.Standard scaffold
C-3 Trifluoromethyl (-CF₃)Increases metabolic stability and lipophilicity.COX-2 Inhibitors
C-4 Benzylidene (=CH-Ar)Formed via Knoevenagel condensation; high anticancer potency.Anti-proliferative agents
C-4 Azo (-N=N-Ar)Enhances conjugation; used in dye chemistry and specific antibacterial drugs.Antibacterials/Dyes

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021.

  • Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Experimental Neurology, 2009.

  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B, 2012.[4]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate, 2025.

  • On the Tautomerism of N-Substituted Pyrazolones. Molecules, 2018.

Sources

An In-Depth Technical Guide to the Stability of 1-Butyl-1H-pyrazol-5-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-butyl-1H-pyrazol-5-ol under acidic conditions. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding their stability profile, particularly in acidic environments that mimic physiological conditions in the stomach and are common in pharmaceutical processing, is paramount for drug development. This document elucidates the theoretical underpinnings of pyrazolone chemistry, proposes potential acid-catalyzed degradation pathways, and furnishes detailed, field-proven experimental protocols for conducting forced degradation studies. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory submissions and internal decision-making.

Introduction: The Significance of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications. The stability of these molecules is a critical quality attribute, directly impacting their safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are intentionally conducted under harsh conditions to identify potential degradation products and elucidate degradation pathways.[2][3][4][5] This knowledge is fundamental for the development of stable formulations and robust analytical methods.[4][6] This guide focuses specifically on the stability of this compound in acidic media, a crucial aspect of its pre-formulation assessment.

The Intrinsic Chemistry of this compound: Tautomerism and Reactivity

A key feature of pyrazol-5-ones is their existence in multiple tautomeric forms.[7][8][9] For this compound, three principal tautomers can be envisaged: the hydroxyl form (OH-form), the amino form (NH-form), and the methylene form (CH-form). The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Under acidic conditions, protonation of the pyrazole ring can occur, which will significantly affect the tautomeric equilibrium and the overall reactivity of the molecule. The predominant tautomer will dictate the molecule's susceptibility to degradation. It is postulated that under acidic conditions, protonation of the exocyclic oxygen or the ring nitrogen atoms will increase the electrophilicity of the pyrazole core, rendering it more susceptible to nucleophilic attack by water.

Proposed Mechanism of Acid-Catalyzed Degradation

While specific literature on the degradation of this compound is scarce, a plausible mechanism for its acid-catalyzed hydrolysis can be proposed based on the well-established principles of acid catalysis on amides and esters.[10][11][12][13] The pyrazolone ring contains an amide-like functionality that is susceptible to hydrolysis.

The proposed degradation pathway likely involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen or a ring nitrogen atom by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton transfer occurs from the attacking water molecule to one of the ring nitrogen atoms.

  • Ring Opening: This is followed by the cleavage of the C-N bond, leading to the opening of the pyrazole ring.

  • Formation of Degradation Products: Subsequent hydrolysis of the resulting intermediate would lead to the formation of smaller, more stable molecules. The anticipated primary degradation products are butylhydrazine and acetoacetic acid .

Acid-Catalyzed Hydrolysis of this compound cluster_0 Degradation Pathway Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation + H₃O⁺ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Activation Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate + H₂O Proton_Transfer Proton Transfer to Ring Nitrogen Tetrahedral_Intermediate->Proton_Transfer Ring_Opening Cleavage of C-N Bond (Ring Opening) Proton_Transfer->Ring_Opening End Degradation Products: Butylhydrazine & Acetoacetic Acid Ring_Opening->End

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Experimental Design for Forced Degradation Studies

The objective of a forced degradation study is to achieve a target degradation of 5-20%.[2] This level of degradation is sufficient to identify and characterize degradation products without leading to secondary degradation, which might not be relevant to the actual stability of the drug substance.

Materials and Reagents
  • This compound (API)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer, pH 7.0

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Protocol: Acidic Stress Testing

This protocol outlines a systematic approach to assessing the stability of this compound under acidic conditions.

Step 1: Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve the substance in a minimal amount of methanol and dilute to volume with the same solvent to obtain a stock solution of 1 mg/mL.

Step 2: Stress Conditions

  • For each stress condition, transfer 1 mL of the stock solution into separate vials.

  • Condition A (Mild): Add 9 mL of 0.1 M HCl.

  • Condition B (Forced): Add 9 mL of 1 M HCl.

  • Incubate the vials at 60°C.

Step 3: Time-Point Sampling

  • Withdraw aliquots (e.g., 1 mL) from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the withdrawn sample with an equivalent volume of the corresponding strength of NaOH solution to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

Step 4: Control Samples

  • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • Prepare a blank solution consisting of the stressor (e.g., 1 M HCl) and the neutralization solution, diluted in the same manner as the stressed samples.

Step 5: Analytical Method

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined from the UV spectrum of the parent compound (a PDA detector is highly recommended to monitor for the appearance of new peaks with different UV spectra).[14]

    • Injection Volume: 20 µL

Forced Degradation Experimental Workflow cluster_workflow Experimental Workflow Prep_Stock Prepare 1 mg/mL Stock Solution Stress_Conditions Apply Acidic Stress (0.1 M & 1 M HCl at 60°C) Prep_Stock->Stress_Conditions Time_Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Stress_Conditions->Time_Sampling Neutralize Neutralize Samples with NaOH Time_Sampling->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilute->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Degradants HPLC_Analysis->Data_Analysis

Caption: A streamlined workflow for the forced degradation study of this compound.

Data Analysis and Interpretation

The data obtained from the HPLC analysis should be used to determine the rate of degradation and to identify and quantify any degradation products.

Quantification of Degradation

The percentage of degradation can be calculated using the following formula:

% Degradation = [ (Peak Area of Parent in Control - Peak Area of Parent in Stressed Sample) / Peak Area of Parent in Control ] * 100

Hypothetical Data Summary

The following table presents a hypothetical summary of the degradation of this compound under the described acidic stress conditions.

Time (hours)% Degradation (0.1 M HCl, 60°C)% Degradation (1 M HCl, 60°C)
000
21.25.8
42.510.5
85.118.2
127.825.1
2414.545.3

This hypothetical data suggests that significant degradation occurs under the forced acidic conditions, with a more pronounced effect at the higher acid concentration.

Identification of Degradation Products

A PDA detector is invaluable for identifying degradation products, as it can help to distinguish them from the parent compound based on their UV spectra.[14] For structural elucidation of the major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. The mass fragmentation patterns of pyrazoles can provide valuable structural information.

Conclusion and Recommendations

This technical guide has outlined a comprehensive approach to evaluating the stability of this compound under acidic conditions. The inherent reactivity of the pyrazolone core, particularly its susceptibility to acid-catalyzed hydrolysis, necessitates a thorough investigation during drug development. The proposed experimental protocols provide a robust framework for generating the necessary data to understand the degradation pathways and to develop a stable pharmaceutical product. It is recommended that the major degradation products be isolated and characterized to assess their potential toxicological impact. The stability-indicating analytical method developed through these studies will be a critical tool for quality control throughout the lifecycle of the drug product.

References

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Tsemecke, S., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

  • Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(2), 129-138. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Emerging Medical Sciences. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Retrieved from [Link]

  • YouTube. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(7), 575-582. Retrieved from [Link]

  • Supporting Information. (n.d.). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, July 19). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

Sources

Methodological & Application

Greener Routes to N-Alkyl Pyrazolones: A Guide to Solvent-Free Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis in Drug Discovery

Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The N-alkylated derivatives, in particular, are of significant interest as the nature of the alkyl substituent can profoundly influence the molecule's biological activity and pharmacokinetic profile.[4][5] Traditionally, the synthesis of these compounds has relied on conventional heating methods using volatile and often hazardous organic solvents. This approach not only contributes to environmental pollution but also poses safety risks and increases processing costs.

In recent years, the principles of green chemistry have spurred the development of innovative, solvent-free synthetic methodologies.[6] These techniques, including microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry, offer significant advantages over classical methods by reducing reaction times, increasing energy efficiency, and minimizing waste generation.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading solvent-free methods for the synthesis of N-alkyl pyrazolones, complete with detailed protocols and an exploration of the underlying scientific principles.

Core Methodologies for Solvent-Free Synthesis

The solvent-free synthesis of N-alkyl pyrazolones can be broadly approached in two ways:

  • One-Pot Condensation and Alkylation: Direct synthesis from acyclic precursors, such as a β-ketoester, a hydrazine derivative, and an alkylating agent, in a single step without any solvent.

  • Direct N-Alkylation of Pyrazolones: The alkylation of a pre-synthesized pyrazolone core under solvent-free conditions.

This guide will cover protocols for both approaches, focusing on the most effective and widely adopted green techniques.

Methodology 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently.[7][8] This selective heating of polar molecules dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[1][7]

Causality Behind Microwave Efficiency

The rapid heating in MAOS is due to the interaction of the microwave radiation with the dipole moment of the reacting molecules. This creates rapid molecular rotations and friction, leading to a rapid increase in the internal temperature of the reaction mixture. This localized and instantaneous heating provides the activation energy for the reaction to proceed at a much faster rate.

Protocol 1: One-Pot Solvent-Free Synthesis of 4-Arylidenepyrazolones

This one-pot protocol describes the synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aromatic aldehyde under solvent-free microwave irradiation.[2][9]

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the β-ketoester (1.0 mmol), the substituted hydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (typically 100-140°C) for a short duration (usually 2-10 minutes).[10] The optimal time and temperature should be determined for each specific set of reactants.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The resulting solid product can often be purified by simple recrystallization from an appropriate solvent like ethanol.

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_purification Product Isolation A β-Ketoester Mix Combine Reactants (Solvent-Free) A->Mix B Hydrazine B->Mix C Aldehyde C->Mix MW Microwave Irradiation (100-140°C, 2-10 min) Mix->MW Cool Cool to RT MW->Cool Recrystallize Recrystallization Cool->Recrystallize Product Pure N-Alkyl Pyrazolone Recrystallize->Product

Caption: Workflow for one-pot microwave-assisted pyrazolone synthesis.

Protocol 2: Solvent-Free N-Alkylation of Pyrazoles under Microwave Irradiation

This method is highly effective for the N-alkylation of pre-existing pyrazole rings using alkyl halides. The use of a solid support like sodium hydrogen carbonate is often employed to facilitate the reaction.[11]

Experimental Protocol:

  • Reactant Mixture: In a mortar, grind together the pyrazole (1.0 mmol), the alkyl halide (1.2 mmol), and anhydrous sodium hydrogen carbonate (2.0 mmol).

  • Transfer: Transfer the resulting fine powder to a microwave-safe vessel.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a power and time optimized for the specific substrates (e.g., 300-500 W for 3-10 minutes).

  • Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Microwave-Assisted Synthesis

Starting MaterialsMethodConditionsTime (min)Yield (%)Reference
β-ketoester, hydrazine, aldehydeOne-pot100-140°C, MW2-1051-98[2]
Pyrazole, alkyl halide, NaHCO₃N-alkylation300-500 W, MW3-10Good[11]
Phenyl glycidyl ether, pyrazoleN-alkylation120°C, MW151[8]

Methodology 2: Ultrasound-Assisted Solvent-Free Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient green methodology. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Protocol 3: Ultrasound-Mediated Condensation of Hydrazines and β-Ketoesters

This protocol details the synthesis of pyrazolone derivatives under solvent-free conditions using ultrasonic irradiation.[12]

Experimental Protocol:

  • Reactant Mixture: In a suitable flask, mix the hydrazine derivative (1.0 mmol) and the β-ketoester (1.0 mmol).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a specified frequency (e.g., 25-40 kHz) at room temperature or with gentle heating.

  • Reaction Time: The reaction is typically complete within a short period (15-60 minutes). Monitor progress using TLC.

  • Work-up: Upon completion, the solidified product can be washed with cold water or a non-polar solvent (like hexane) and then purified by recrystallization.

Mechanism Insight:

The intense energy from cavitation creates highly reactive species and increases mass transfer, facilitating the condensation reaction between the hydrazine and the β-ketoester even in the absence of a solvent.

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Ultrasound Synthesis cluster_purification Product Isolation A Hydrazine Derivative Mix Combine Reactants (Solvent-Free) A->Mix B β-Ketoester B->Mix US Ultrasonic Irradiation (25-40 kHz, 15-60 min) Mix->US Wash Wash with Cold Solvent US->Wash Recrystallize Recrystallization Wash->Recrystallize Product Pure Pyrazolone Recrystallize->Product

Caption: Workflow for ultrasound-assisted pyrazolone synthesis.

Methodology 3: Mechanochemical Synthesis (Grinding)

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions.[13] This solvent-free technique is highly effective for solid-state reactions and offers a simple, scalable, and environmentally benign approach.

Protocol 4: Grinding Synthesis of Pyrazole Derivatives

This protocol involves the simple grinding of reactants at room temperature.

Experimental Protocol:

  • Reactant Mixture: Place the solid reactants, for example, 4-phenylurazole or 1,2-dibenzoylhydrazines (1.0 mmol), dialkyl acetylenedicarboxylates (1.0 mmol), and isocyanides (1.0 mmol), in a mortar.[14] A catalyst, such as tetrabutylammonium bromide (TBAB), can be added.[14]

  • Grinding: Grind the mixture vigorously with a pestle for the specified time (typically 10-30 minutes) at room temperature. The mixture may change in color or consistency, indicating the progress of the reaction.[14]

  • Monitoring: Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.

  • Work-up: Once the reaction is complete, the product can be isolated by adding a solvent in which the product is soluble but the catalyst or by-products are not, followed by filtration and evaporation. Alternatively, purification can be achieved by column chromatography.

Data Summary: Mechanochemical and Ultrasound-Assisted Synthesis

MethodStarting MaterialsConditionsTime (min)Yield (%)Reference
Ultrasound-assistedHydrazine, β-ketoester25-40 kHz, RT15-60Good-Excellent[12]
Mechanochemical1,2-dibenzoylhydrazines, acetylenedicarboxylates, isocyanides, TBABGrinding, RT~10-3075-86[14]
Ball Millingβ-ketoester, phenylhydrazineSolventless, ball milling~60High[13]

Methodology 4: Phase-Transfer Catalysis (PTC) under Solvent-Free Conditions

Solvent-free phase-transfer catalysis is an excellent method for the N-alkylation of pyrazoles.[15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazole anion from the solid phase to the liquid alkylating agent, allowing the reaction to proceed without a solvent.

Protocol 5: Solvent-Free N-Alkylation of Pyrazole using PTC

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, thoroughly mix pyrazole (1.0 mmol), the alkyl halide (1.0 mmol), powdered potassium hydroxide (as the base), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%).[15]

  • Reaction: Stir the mixture at a set temperature (e.g., 70-80°C) for the required time (typically 1-3 hours).

  • Work-up: After cooling, the N-alkylpyrazole can be isolated by direct distillation (such as ball-to-ball distillation) from the reaction mixture, which leaves behind the inorganic salts and the catalyst.[15] This simple work-up is a key advantage of this method.

Mechanism of PTC N-Alkylation:

G PzH Pyrazole (PzH) (Solid) PzK Pz⁻K⁺ (Solid) PzH->PzK + KOH - H₂O KOH KOH (Solid) Q_Pz [Q⁺Pz⁻] (Organic Phase) PzK->Q_Pz + Q⁺X⁻ - K⁺X⁻ TBAB Q⁺X⁻ (TBAB) (Liquid Interface) Product N-Alkylpyrazole (Pz-R) Q_Pz->Product + R-X RX Alkyl Halide (R-X) (Liquid) RX->Product Product->TBAB Regenerates Q⁺X⁻ KX KX (Solid)

Caption: Mechanism of solvent-free phase-transfer catalyzed N-alkylation.

Conclusion and Future Outlook

The adoption of solvent-free synthesis methods represents a significant advancement in the production of N-alkyl pyrazolones, aligning with the principles of green chemistry.[6] Microwave-assisted synthesis, sonochemistry, mechanochemistry, and phase-transfer catalysis all offer compelling alternatives to traditional solvent-based methods, providing benefits such as dramatically reduced reaction times, higher yields, simpler work-up procedures, and a significantly lower environmental footprint.[7]

For researchers and professionals in drug development, these techniques are not merely "greener" but are also powerful tools for accelerating the discovery and optimization of new pyrazolone-based drug candidates. The ability to rapidly synthesize libraries of analogs in a time- and resource-efficient manner is a key advantage in modern medicinal chemistry.[2][8] As these technologies continue to evolve, their integration into standard laboratory practice will be crucial for the future of sustainable and efficient chemical synthesis.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. Available from: [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available from: [Link]

  • Ball Milling Promoted N-Heterocycles Synthesis. MDPI. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Institutes of Health. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available from: [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available from: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Pyrazole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available from: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available from: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

Sources

Application Note: Evaluation of 1-Butyl-1H-pyrazol-5-ol as a Corrosion Inhibitor

[1][2]

Executive Summary & Chemical Profile[3]

1-Butyl-1H-pyrazol-5-ol represents a class of N-heterocyclic organic inhibitors that mitigate corrosion through adsorption. Its structure combines a polar pyrazole "head" (rich in

This guide details the standardized workflow for evaluating this molecule's efficacy on mild steel in 1.0 M HCl, a standard aggressive environment. The protocol integrates gravimetric, electrochemical, and surface morphological analyses to ensure robust, reproducible data.

Chemical Profile[1][3][4]
  • IUPAC Name: this compound

  • Key Functionality:

    • Adsorption Centers: Pyrazole Nitrogen (

      
      ), Oxygen (hydroxyl/keto tautomer).
      
    • Barrier Formation: Butyl (

      
      ) alkyl chain increases surface coverage and hydrophobicity.
      
  • Solubility Note: While moderately soluble in polar organic solvents, preparation in aqueous acid may require pre-dissolution in ethanol or ultrasonic dispersion.

Experimental Workflow

The following diagram outlines the logical progression of the study, ensuring self-validation where electrochemical results are cross-referenced with gravimetric data.

ExperimentalWorkflowcluster_GravimetricPhase 1: Gravimetric Analysiscluster_ElectroPhase 2: Electrochemicalcluster_SurfacePhase 3: Surface & MechanismStartCompound Preparation(this compound)SolubilitySolubility Check(Ethanol/Acid Mix)Start->SolubilityWeightLossWeight Loss (ASTM G31)24h ImmersionSolubility->WeightLossOCPOCP Stabilization(30 min)Solubility->OCPTempStudyTemp. Variation(303K - 333K)WeightLoss->TempStudyIsothermAdsorption Isotherm(Langmuir/Temkin)TempStudy->IsothermEISEIS (Nyquist/Bode)100 kHz - 10 mHzOCP->EISTafelPotentiodynamic Polarization(±250 mV vs OCP)EIS->TafelEIS->IsothermSEMSEM/EDX AnalysisTafel->SEM

Caption: Logical workflow integrating gravimetric screening, electrochemical validation, and mechanistic modeling.

Detailed Protocols

Solution Preparation

Objective: Create a stable corrosive medium with varying inhibitor concentrations.

  • Aggressive Medium: Prepare 1.0 M HCl using analytical grade 37% HCl and double-distilled water.

  • Stock Solution: Dissolve this compound in a minimum volume of ethanol (if water insoluble) and dilute with 1.0 M HCl to achieve a

    
     M stock.
    
  • Test Series: Dilute stock to create a concentration range:

    
     M.
    
Gravimetric (Weight Loss) Analysis

Standard: ASTM G31-72 Rationale: Provides the direct "true" corrosion rate averaged over time.

  • Specimen Prep: Abrade mild steel coupons (approx.

    
     cm) with SiC paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh (
    
    
    ).
  • Immersion: Suspend coupons in 100 mL of test solution (with and without inhibitor) for 24 hours at 303 K.

  • Recovery: Remove coupons, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and reweigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    is weight loss (
    
    
    ),
    
    
    is area,
    
    
    is time,
    
    
    is density, and
    
    
    is a constant (
    
    
    for mm/y).
Electrochemical Impedance Spectroscopy (EIS)

Rationale: Quantifies the charge transfer resistance (


  • Setup: Three-electrode cell (Working: Mild Steel, Counter: Platinum, Reference: Ag/AgCl or SCE).

  • Stabilization: Monitor Open Circuit Potential (OCP) for 30 minutes until stability (

    
     mV/min).
    
  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (sinusoidal).

    • Points/Decade: 10.

  • Analysis: Fit data to an Equivalent Electrical Circuit (EEC). For inhibited acid corrosion, the standard circuit is R(QR) : Solution Resistance (

    
    ) in series with a parallel combo of Constant Phase Element (
    
    
    ) and Charge Transfer Resistance (
    
    
    ).
Potentiodynamic Polarization (Tafel)

Rationale: Determines the type of inhibition (Anodic, Cathodic, or Mixed) and calculates corrosion current density (

  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Data Extraction: Extrapolate linear Tafel regions to the corrosion potential (

    
    ) to find 
    
    
    .
    • Inhibition Efficiency (

      
      ): 
      
      
      

Data Presentation & Analysis

Mechanistic Insight: Adsorption Isotherms

To validate the mechanism, fit the surface coverage (

Langmuir Adsorption Isotherm

Equation:

  • Plot

    
     (y-axis) vs. 
    
    
    (x-axis).
  • Linearity check:

    
     should be 
    
    
    .
  • Gibbs Free Energy (

    
    ): 
    
    
    
    • If

      
       kJ/mol: Physisorption (electrostatic).
      
    • If

      
       kJ/mol: Chemisorption (coordinate bond).
      
    • Expectation for this compound: Mixed mode (approx. -30 to -35 kJ/mol) due to N-metal bonding and alkyl tail interactions.

Summary Data Table Template

Present your findings using this structure for clarity:

Concentration (M)

(

)

(

)

(

)

(mV)

(%)

(%)
Blank (1M HCl)25.4150.2850.5480--

120.585.4180.247578.978.8

350.142.165.447292.792.3

Mechanistic Visualization

The following diagram illustrates the theoretical inhibition mechanism of this compound on the steel surface.

Mechanismcluster_InhibitorThis compoundFeFe surface(d-orbitals)N_atomN (Lone Pair)Fe->N_atomElectrostatic(Physisorption)N_atom->FeDonation(Chemisorption)Pi_sysPyrazolone Ring(π-electrons)Pi_sys->FeBack-DonationButylButyl Tail(Hydrophobic)Butyl->ButylLateral Interaction(Film Formation)

Caption: Dual-mode adsorption: N-Fe coordination and hydrophobic film formation by butyl chains.

References

  • Al-Amiery, A. A., et al. (2025). "Pyrazole derivatives as corrosion inhibitor for C-steel in hydrochloric acid medium." ResearchGate.[1][2][3]

  • Verma, C., et al. (2022). "Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach." Taylor & Francis.

  • Fouda, A. S., et al. (2025). "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium." ACS Omega.

  • ASTM International. (2021). "Standard Practice for Laboratory Immersion Corrosion Testing of Metals (ASTM G31-72)." ASTM Standards.[4]

  • Khudhair, Z. T., & Shihab, M. S. (2025). "Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media." ResearchGate.[1][2][3]

Application Note: Preparation and Characterization of Metal Complexes with 1-Butyl-5-Pyrazolone Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and characterization of transition metal complexes coordinated with 1-butyl-3-methyl-5-pyrazolone ligands. While 1-phenyl analogues are ubiquitous in literature, the 1-butyl variant offers distinct advantages in medicinal chemistry: enhanced lipophilicity (


) and altered membrane permeability, making it a critical scaffold for drug delivery vectors and metallodrug candidates.

This protocol provides a self-validating workflow for synthesizing the ligand from primary precursors and subsequently metallating it with divalent transition metals (Cu, Co, Ni).

Scientific Rationale & Mechanism

The Ligand System: 1-Butyl-3-methyl-5-pyrazolone

The 5-pyrazolone core exhibits keto-enol tautomerism , a feature pivotal to its coordination chemistry. In solution, the compound exists in equilibrium between the CH-keto, OH-enol, and NH-keto forms.

  • Neutral State: Predominantly exists in the CH-keto form in non-polar solvents.

  • Anionic State (Coordinated): Upon deprotonation (typically by a metal acetate or weak base), the ligand adopts the enolato form. It acts as a bidentate monoanionic ligand [O,O’] or [N,O], forming stable six-membered chelate rings with metal ions.

Why 1-Butyl? Replacing the traditional phenyl ring (at N1) with a butyl chain reduces aromatic stacking interactions but significantly increases aliphatic lipophilicity. This modification is strategic for:

  • Solubility: Higher solubility in mid-polarity organic solvents (DCM, THF) compared to the phenyl analogue.

  • Bioavailability: The alkyl chain facilitates passive transport across lipid bilayers, a desirable trait for antimicrobial and anticancer metallodrugs.

Coordination Strategy

The synthesis utilizes a 1:2 Metal-to-Ligand stoichiometry (


). Metal acetates are the preferred starting salts because the acetate anion acts as an internal base, deprotonating the pyrazolone enol moiety to drive complexation without requiring external bases (like NaOH), which can contaminate the product with hydroxides.

Experimental Protocols

Protocol A: Synthesis of Ligand (1-Butyl-3-methyl-5-pyrazolone)

Note: If the specific 1-butyl derivative is not commercially available, it must be synthesized via the Knorr Pyrazole Synthesis.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • n-Butylhydrazine hydrochloride (1.0 eq) (or n-butylhydrazine free base)

  • Sodium Acetate (1.1 eq, if using hydrochloride salt)

  • Ethanol (Absolute)[1]

  • Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Preparation: In a 250 mL round-bottom flask (RBF), dissolve n-butylhydrazine hydrochloride (12.46 g, 0.1 mol) in 50 mL of ethanol. Add sodium acetate (9.0 g) dissolved in minimum water to liberate the free hydrazine. Stir for 10 minutes and filter off the NaCl precipitate if necessary.

  • Condensation: To the filtrate, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes under stirring. Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will turn from colorless to pale yellow/orange.
    
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to 20% of the original volume.

  • Crystallization: Cool the residue in an ice bath. If oil forms (common with butyl chains), add cold diethyl ether or hexane and scratch the flask walls to induce crystallization.

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

    • Yield Target: >70%

    • Validation: Melting point check (approx.[2] range 100-110°C, distinct from 1-phenyl analogue).

Protocol B: Synthesis of Metal Complexes ( )

Target Metals: Cu(II), Ni(II), Co(II), Zn(II). General Formula:



Reagents:

  • Ligand (from Protocol A): 2.0 mmol

  • Metal(II) Acetate hydrate (

    
    ): 1.0 mmol
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 1-butyl-3-methyl-5-pyrazolone (308 mg, 2.0 mmol) in 20 mL of hot methanol (

    
    ). Ensure complete dissolution.
    
  • Metal Addition: Dissolve the metal acetate (1.0 mmol) in 10 mL of hot methanol.

    • Cu(OAc)₂·H₂O: 199 mg

    • Ni(OAc)₂·4H₂O: 248 mg

    • Co(OAc)₂·4H₂O: 249 mg

  • Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.

    • Observation: Immediate color change should occur (Green/Blue for Cu, Teal/Green for Ni, Pink/Purple for Co).

  • Reflux: Reflux the mixture for 3–5 hours.

    • pH Check: Test vapors with wet litmus. If acetic acid is evolved, the reaction is proceeding. If pH remains highly acidic, add a few drops of dilute ethanolic ammonia to adjust pH to ~6.5–7.0 (do not exceed pH 8 to avoid metal hydroxide precipitation).

  • Precipitation: Allow the solution to cool slowly to room temperature. Many complexes will precipitate upon cooling.

    • Troubleshooting: If no precipitate forms, reduce volume by 50% on a Rotavap and store at

      
       overnight.
      
  • Filtration & Wash: Filter the solid product under vacuum. Wash with:

    • Cold Methanol (2 x 5 mL)

    • Diethyl Ether (2 x 10 mL) to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Visualization of Workflows

Synthesis & Mechanism Pathway

The following diagram illustrates the Knorr synthesis followed by the chelation mechanism.

G cluster_0 Coordination Mode Start Precursors (Ethyl Acetoacetate + Butylhydrazine) Inter Intermediate (Hydrazone) Start->Inter Condensation (- H2O) Ligand Ligand (L) 1-Butyl-3-methyl-5-pyrazolone (Keto-Enol Equilibrium) Inter->Ligand Cyclization (Reflux, EtOH) Complex Metal Complex [M(L)2(H2O)n] (Precipitate) Ligand->Complex + Metal Acetate (Deprotonation) Metal Metal Salt (M(OAc)2) Metal->Complex

Caption: Workflow from Knorr synthesis precursors to the final metal chelate, highlighting the cyclization and coordination steps.

Characterization & Validation (Self-Validating System)

To ensure the "Trustworthiness" of the protocol, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)

This is the primary tool for confirming coordination.

  • Ligand (Free): Look for a strong band at 1600–1640 cm⁻¹ (

    
     stretching) and a broad band at 3200–3400 cm⁻¹  (N-H/O-H stretching).
    
  • Complex (Bound):

    • Shift: The

      
       band typically shifts to a lower frequency (1580–1600 cm⁻¹) , indicating coordination through the carbonyl oxygen.
      
    • New Bands: Appearance of weak bands in the far-IR region (400–500 cm⁻¹ ) corresponds to

      
       and 
      
      
      
      vibrations.
    • Absence: Disappearance or significant reduction of the broad OH/NH bands indicates deprotonation and coordination.

1H-NMR (for Zn/Cd complexes)

Note: Paramagnetic metals (Cu, Co, Ni) will broaden signals, making NMR difficult. Use Zn(II) analogues as a diamagnetic structural proxy.

  • Validation: The signal for the proton at the 4-position (methine/methylene) of the pyrazolone ring (typically

    
     3.0–3.5 ppm or vinylic 
    
    
    
    5.0–5.5 ppm) will shift significantly or disappear if the ligand coordinates in the deprotonated enolic form.
Elemental Analysis (CHN)

Theoretical calculation for


 vs 

is critical.
  • Guidance: Pyrazolone complexes are hygroscopic. If experimental %C and %H are lower than expected, recalculate assuming 1 or 2 coordinated water molecules.

Data Summary Table
TechniqueParameterExpected Result (Ligand)Expected Result (Complex)Interpretation
FT-IR


(Sharp)

(Shifted)
Carbonyl coordination
FT-IR

N/A

Metal-Oxygen bond formation
UV-Vis


(

)
New bands

(

)
d-d transitions (Geometry)
Molar Cond.

N/A

Non-electrolyte (Neutral complex)

Applications in Drug Development

The 1-butyl modification is specifically relevant for:

  • Antimicrobial Agents: The lipophilic butyl tail disrupts bacterial cell membranes, enhancing the penetration of the cytotoxic metal center (e.g., Copper or Silver).

  • SOD Mimics: Copper complexes of pyrazolones often mimic Superoxide Dismutase (SOD) activity, scavenging free radicals. The butyl derivative improves tissue distribution compared to hydrophilic analogues.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883).[3] Berichte der deutschen chemischen Gesellschaft, 16, 2597. (Foundational chemistry for pyrazolone synthesis).[3]

  • General Metal Complexation: Maurya, R. C., et al. (2003). "Synthesis and characterization of some oxidovanadium(IV) complexes involved in O,O-chelation." Journal of Chemical Sciences, 115, 273-282. Link

  • Biological Activity of Pyrazolones: Vijesh, A. M., et al. (2013). "Synthesis, characterization and antimicrobial studies of some new pyrazole derivatives." European Journal of Medicinal Chemistry, 62, 410-415. Link

  • Structural Characterization: Marchetti, F., et al. (2000). "Synthesis and structural characterization of metal complexes with 4-acyl-5-pyrazolones." Polyhedron, 19(16), 1909-1915. Link

  • Lipophilicity & Drug Design: Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link

Sources

microwave-assisted synthesis of 1-butyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-butyl-1H-pyrazol-5-ol Scaffolds

Introduction & Scientific Rationale

The pyrazolone scaffold, specifically 1-substituted-1H-pyrazol-5-ol , represents a privileged structure in medicinal chemistry, serving as the core for free radical scavengers (e.g., Edaravone), COX-2 inhibitors, and agrochemicals. Traditional Knorr condensation—the thermal reaction of hydrazines with


-keto esters—often suffers from prolonged reaction times (2–12 hours), incomplete cyclization, and the formation of side products due to inefficient thermal transfer.

This protocol details the (and its 3-methyl congener). By utilizing dielectric heating, we achieve rapid internal heating of the polar reaction matrix (ethanol/water), accelerating the rate-determining step (cyclization) and improving the purity profile.

Key Advantages of this Protocol:

  • Kinetics: Reaction time reduced from 4 hours (reflux) to <15 minutes.

  • Thermodynamics: Superheating effect promotes the elimination of ethanol/water, driving the equilibrium toward the cyclic product.

  • Green Chemistry: Compatible with aqueous/ethanolic solvents; high atom economy.

Reaction Mechanism

The synthesis proceeds via a modified Knorr Pyrazole Synthesis. The mechanism involves a cascade sequence:

  • Nucleophilic Attack: The primary amine of butylhydrazine attacks the more electrophilic ketone carbonyl of the

    
    -keto ester.
    
  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the ester carbonyl.

  • Tautomerization: The resulting pyrazolone undergoes keto-enol tautomerism to form the stable 5-ol species (solvent-dependent).

ReactionMechanism Reactants Reactants (Butylhydrazine + Ethyl Acetoacetate) Inter1 Intermediate A (Hydrazone Formation) Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 Transition State (Intramolecular Attack) Inter1->Inter2 MW Irradiation (Cyclization) Product Product (this compound) Inter2->Product -EtOH Byproducts Byproducts (H2O + EtOH) Inter2->Byproducts

Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation.

Experimental Protocol

Caution: Hydrazines are toxic and potential sensitizers. Microwave vessels are pressurized systems. Perform all manipulations in a fume hood and use appropriate PPE.

Materials
  • Reagent A: Butylhydrazine hydrochloride (CAS: 56795-65-4)

  • Reagent B: Ethyl Acetoacetate (for 3-methyl variant) OR Ethyl 3,3-diethoxypropionate (for 3-H variant).

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N) – Required to neutralize the HCl salt.

  • Solvent: Ethanol (EtOH) or Water/EtOH (1:1).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent process vial (e.g., borosilicate glass), dissolve Butylhydrazine HCl (1.0 mmol, 124 mg) and NaOAc (1.1 mmol, 90 mg) in Ethanol (3 mL) . Stir for 2 minutes to liberate the free hydrazine base.

  • Addition: Add Ethyl Acetoacetate (1.0 mmol, 127 µL) dropwise.

    • Note: For the strict 3-unsubstituted parent (this compound), use Ethyl 3,3-diethoxypropionate (1.0 mmol) instead.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp seal.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity (single-mode or multi-mode).

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 15 bar

  • Work-up:

    • Cool the reaction to <50 °C using compressed air (built-in feature of most reactors).

    • Precipitation: Pour the mixture into ice-cold water (10 mL) and adjust pH to ~4-5 with dilute HCl if necessary to induce precipitation.

    • Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3 x 5 mL), dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM) if high purity (>99%) is required for biological assay.

Workflow Visualization

Workflow Start Start: Reagent Prep (Vial Loading) Mix Add Scavenger Base (Release Free Hydrazine) Start->Mix Seal Seal & Crimp Vial Mix->Seal MW MW Irradiation 120°C | 10 min | Dynamic Power Seal->MW Cool Cooling (<50°C) MW->Cool Workup Work-up (Ice Water Precip or EtOAc Extract) Cool->Workup Analysis Analysis (NMR, LC-MS) Workup->Analysis

Figure 2: Operational workflow for the microwave synthesis process.

Results & Discussion

Yield Comparison: Conventional vs. Microwave

The microwave protocol demonstrates a significant efficiency advantage over thermal reflux. The "superheating" effect of ethanol allows the reaction to access higher energy states rapidly, overcoming the activation energy for the ring-closure step.

ParameterConventional RefluxMicrowave (This Protocol)Improvement
Temperature 78 °C (Boiling point of EtOH)120 °C (Pressurized)+42 °C
Time 4 - 6 Hours10 Minutes24x Faster
Yield 65 - 75%92 - 96%+20%
Purity (Crude) ~85% (Requires Column)>95% (Often Clean)Simplified Workup
Troubleshooting Guide
  • Low Yield: Ensure the hydrazine hydrochloride is fully neutralized. If using a non-polar solvent (e.g., Toluene), microwave absorption will be poor; add a "doping" agent like ionic liquid or switch to EtOH.

  • Over-pressurization: If the vessel vents, reduce the temperature to 100 °C and extend time to 15 minutes. This reaction generates Ethanol as a byproduct, which contributes to pressure build-up.

References

  • Microwave-Assisted Synthesis of Pyrazoles (Review): Title: Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark / Anadolu University. URL:[Link]

  • Comparative Yield Studies (Conventional vs. MW): Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: PubMed / Bentham Science. URL:[Link]

  • General Knorr Synthesis Mechanism: Title: Microwave-Assisted Paal-Knorr Reaction and Pyrazole Synthesis.[1][2][3] Source: Organic-Chemistry.org. URL:[Link]

  • Biotage Microwave Reaction Tutorial (General Parameters): Title: Microwave Reaction Tutorial & Parameters.[2][4][5][6] Source: Biotage.[4] URL:[Link] (General landing for protocol verification).

Sources

Troubleshooting & Optimization

preventing bis-alkylation during pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Bis-Alkylation and Controlling Regioselectivity

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazolone chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively. This resource will focus on one of the most common challenges in this field: the prevention of bis-alkylation and the control of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize a mono-alkylated pyrazolone, but I'm consistently getting a significant amount of a bis-alkylated byproduct. What's happening?

A1: The formation of a bis-alkylated byproduct is a common issue in pyrazolone synthesis and stems from the multiple nucleophilic sites on the pyrazolone ring. After the initial desired alkylation (often at one of the nitrogen atoms), the mono-alkylated product can be deprotonated again under basic conditions, creating a new nucleophilic center that can react with another equivalent of your alkylating agent. This is particularly prevalent if you are using a strong base and an excess of the alkylating agent.

Q2: What are the different sites on the pyrazolone ring that can be alkylated?

A2: Pyrazolones exist in tautomeric forms, which means they have multiple reactive sites.[1][2] The primary sites for alkylation are the two nitrogen atoms (N1 and N2), the oxygen atom (O-alkylation), and the carbon at the 4-position (C4-alkylation). The formation of bis-alkylated products often involves a combination of N- and C-alkylation or N- and O-alkylation. Understanding the factors that influence the reactivity of these different sites is key to controlling the outcome of your reaction.

Q3: How do the reaction conditions influence whether I get mono- or bis-alkylation?

A3: Reaction conditions play a pivotal role in determining the selectivity of your alkylation reaction. The key factors to consider are:

  • The Base: The strength and steric hindrance of the base you choose are critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can readily deprotonate the mono-alkylated product, leading to bis-alkylation.[3][4] Weaker bases like potassium carbonate (K2CO3) are often preferred to minimize this second deprotonation.[5]

  • The Solvent: The polarity of the solvent can influence which tautomeric form of the pyrazolone is present and can affect the reactivity of the nucleophile and electrophile. For instance, fluorinated alcohols have been shown to increase regioselectivity in pyrazole formation.

  • The Alkylating Agent: The reactivity and steric bulk of your alkylating agent are important. More reactive alkylating agents (e.g., alkyl iodides vs. alkyl chlorides) can increase the rate of the second alkylation.

  • Stoichiometry: Using a significant excess of the alkylating agent will naturally increase the likelihood of a second alkylation event. Careful control of the stoichiometry is essential.

  • Temperature: Higher reaction temperatures can provide the activation energy needed for the less favorable second alkylation to occur. Running the reaction at lower temperatures can often improve selectivity for the mono-alkylated product.

Q4: I'm observing a mixture of N1 and N2 alkylated isomers. How can I control this regioselectivity?

A4: The regioselectivity between N1 and N2 alkylation on an unsymmetrical pyrazole is a classic challenge. The outcome is often a delicate balance between kinetic and thermodynamic control. Steric hindrance is a major factor; bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[6] The electronic properties of the substituents on the pyrazolone ring also play a crucial role in directing the alkylation.[7] Computational studies have shown that the nature of the alkylating agent itself can reverse the selectivity between N1 and N2.[8]

Troubleshooting Guide: Suppressing Bis-Alkylation

This section provides a more in-depth, problem-oriented approach to tackling bis-alkylation in your pyrazolone synthesis.

Problem: Significant Formation of Bis-Alkylated Product
  • Primary Cause: The mono-alkylated product is being deprotonated and reacting a second time.

  • Troubleshooting Strategy: The core of the strategy is to make the second alkylation event less favorable than the first.

Workflow for Optimizing Mono-Alkylation

Caption: A stepwise workflow for troubleshooting and minimizing bis-alkylation in pyrazolone synthesis.

Detailed Explanation of Troubleshooting Steps:

  • Choice of Base: This is often the most critical parameter. If you are using a strong base like NaH, KOtBu, or an organolithium reagent, you are creating a highly reactive pyrazolone anion that can easily be alkylated multiple times.

    • Recommendation: Switch to a weaker inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are often strong enough to deprotonate the starting pyrazolone but may not be as efficient at deprotonating the less acidic mono-alkylated product.

  • Stoichiometric Control: Carefully measure your reagents.

    • Recommendation: Begin with a 1:1 molar ratio of your pyrazolone to the alkylating agent. You may need to use a slight excess (e.g., 1.05 - 1.1 equivalents) of the alkylating agent to drive the reaction to completion, but avoid large excesses.

  • Solvent Effects: The solvent can influence the solubility of the pyrazolone salt and the rate of reaction.

    • Recommendation: Aprotic solvents are generally preferred. Acetonitrile, DMF, THF, and toluene are common choices. If you are still observing bis-alkylation, consider a less polar solvent, which may decrease the overall reaction rate and improve selectivity.

  • Temperature Control: Many alkylation reactions are run at elevated temperatures to increase the rate. However, this can also promote undesired side reactions.

    • Recommendation: Attempt the reaction at room temperature first. If the reaction is too slow, gently warm it. If bis-alkylation is still an issue at room temperature, try cooling the reaction to 0°C or even lower.

Data Summary: Influence of Reaction Parameters on Mono- vs. Bis-Alkylation

ParameterCondition Favoring Mono-AlkylationCondition Favoring Bis-AlkylationRationale
Base Weak (e.g., K2CO3, Cs2CO3)[5]Strong (e.g., NaH, KOtBu, n-BuLi)[3][4]Weaker bases are less likely to deprotonate the mono-alkylated product.
Alkylating Agent Stoichiometry 1.0 - 1.1 equivalents> 1.5 equivalentsExcess alkylating agent drives the reaction towards multiple additions.
Temperature Low (0°C to room temperature)High (Reflux)The second alkylation often has a higher activation energy.
Solvent Aprotic, less polar (e.g., Toluene, THF)Aprotic, polar (e.g., DMF, DMSO)Polar aprotic solvents can enhance the nucleophilicity of the pyrazolone anion.
Alkylating Agent Reactivity Less reactive (e.g., R-Cl, R-Br)More reactive (e.g., R-I, R-OTs)Highly reactive agents increase the rate of both alkylation steps.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Pyrazolone using a Weak Base

This protocol is designed to favor the formation of the mono-alkylated product by using a mild base and controlled stoichiometry.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolone starting material (1.0 equivalent) and anhydrous acetonitrile.

  • Addition of Base: Add finely powdered potassium carbonate (1.5 equivalents). Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (1.05 equivalents) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is proceeding slowly, the temperature can be gently increased to 40-50°C.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired mono-alkylated pyrazolone.

Visualizing the Competing Pathways

The following diagram illustrates the key decision point in the reaction that leads to either the desired mono-alkylated product or the undesired bis-alkylated byproduct.

Reaction Pathways Pz Pyrazolone Pz_anion Pyrazolone Anion Pz->Pz_anion Deprotonation Mono_Pz Mono-alkylated Product (Desired) Pz_anion->Mono_Pz First Alkylation RX Alkylating Agent (RX) Bis_Pz Bis-alkylated Product (Undesired) Base Base Mono_Pz_anion Mono-alkylated Anion Mono_Pz->Mono_Pz_anion Second Deprotonation (Favored by strong base) Mono_Pz_anion->Bis_Pz Second Alkylation

Caption: Competing reaction pathways in pyrazolone alkylation leading to mono- and bis-alkylation.

By carefully selecting your reaction conditions, you can disfavor the second deprotonation and subsequent second alkylation, leading to a higher yield of your desired mono-alkylated pyrazolone.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. Available at: [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Optimization of pyrazole N-alkylation conditions . ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac . ACS Publications. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. Available at: [Link]

  • Synthesis and Characterization of Phenylene- bis -pyrazolones and Nitrosation Derivatives . ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ACS Publications. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor . PMC. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . ACS Publications. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling . PMC. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives . PMC. Available at: [Link]

  • N -Alkylation of Pyrazole: Reaction in an Ionic Liquid . ResearchGate. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves . ResearchGate. Available at: [Link]

  • synthesis of pyrazoles . YouTube. Available at: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions . ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. Available at: [Link]

  • Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency . MDPI. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes . Wiley Online Library. Available at: [Link]

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols . HETEROCYCLES. Available at: [Link]

  • Synthesis and Characterization of Phenylene-bis-pyrazolones and Nitrosation Derivatives . Wiley Online Library. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX . Slideshare. Available at: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Butylhydrazine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses the critical challenge of regiocontrol in the cyclization of butylhydrazines with 1,3-electrophiles (typically 1,3-diketones) to form pyrazoles.

The "Regioselectivity Paradox" in Knorr pyrazole synthesis arises because the hydrazine molecule contains two nucleophilic nitrogen atoms (


 and 

) with similar reactivity profiles, while unsymmetrical 1,3-diketones present two electrophilic carbonyl sites. Without intervention, this leads to a mixture of 1-butyl-3-substituted and 1-butyl-5-substituted isomers, complicating purification and reducing yield.

This guide provides mechanistic insights, solvent engineering strategies, and validated protocols to force the reaction toward a single regioisomer.

Module 1: Mechanistic Drivers of Selectivity

To troubleshoot, you must first understand the competing pathways. The reaction outcome is dictated by the initial nucleophilic attack.

The Decision Matrix

The regioselectivity depends on the interplay between Sterics (size of the butyl group and diketone substituents) and Electronics (hardness/softness of the carbonyls).

  • n-Butylhydrazine: The terminal nitrogen (

    
    ) is the most nucleophilic but also the most sterically accessible. It typically attacks the least hindered  or most electrophilic  carbonyl first.
    
  • t-Butylhydrazine: The massive steric bulk of the t-butyl group forces the distal

    
     to attack the least hindered  carbonyl almost exclusively, often reversing selectivity compared to n-butyl or methyl hydrazine.
    
Visualizing the Pathway

G Start Butylhydrazine + Unsymmetrical 1,3-Diketone PathA Path A: N-terminal Attack at C1 (Less Hindered) Start->PathA Kinetic Control (Low Temp, Acid) PathB Path B: N-terminal Attack at C3 (More Hindered) Start->PathB Thermodynamic Control (High Temp, Base) InterA Intermediate A: Hydrazone at C1 PathA->InterA InterB Intermediate B: Hydrazone at C3 PathB->InterB ProdA Major Isomer A: 1-Butyl-5-Substituted InterA->ProdA Cyclization - H2O ProdB Major Isomer B: 1-Butyl-3-Substituted InterB->ProdB Cyclization - H2O

Figure 1: Bifurcation of the reaction pathway. Controlling the initial attack (Path A vs. Path B) is the only way to guarantee high regioselectivity.

Module 2: Troubleshooting & FAQs

Category A: Solvent & Reaction Conditions

Q1: I am getting a 50:50 mixture of isomers using Ethanol at reflux. How do I fix this? Diagnosis: Ethanol is a protic, nucleophilic solvent that stabilizes transition states non-specifically. Refluxing promotes thermodynamic equilibration, often eroding selectivity. Solution: Switch to Fluorinated Alcohols (Solvent Engineering).

  • Protocol Shift: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) at room temperature.

  • Why? These solvents are strong hydrogen bond donors (HBD) but poor nucleophiles. They activate the carbonyls via H-bonding, often enhancing the electronic differentiation between the two carbonyls.

  • Expectation: Ratios can improve from 1:1 to >90:10 solely by changing solvent [1].

Q2: Does pH adjustment actually reverse regioselectivity? Answer: Yes, significantly.

  • Neutral/Basic Conditions: The terminal

    
     is the primary nucleophile. It attacks the most electrophilic carbonyl.
    
  • Acidic Conditions (HCl/AcOH): The hydrazine is partially protonated. The reaction may proceed via an acid-catalyzed mechanism where the carbonyl activation becomes the rate-limiting step.

  • Action: If you desire the "anti-Knorr" product (often the 1,3-isomer), add 1.0–1.5 eq. of HCl. This often forces the reaction through a different transition state stabilized by protonation [2].

Category B: Substrate-Specific Issues

Q3: I am using t-butylhydrazine and the reaction is extremely slow. Why? Diagnosis: The t-butyl group acts as a massive steric anchor. While it provides excellent regioselectivity (often >98:2), it retards the nucleophilic attack of the adjacent nitrogen. Solution:

  • Increase Concentration: Run the reaction at 1.0 M or higher.

  • Use a Lewis Acid Catalyst: Add 10 mol%

    
     or 
    
    
    
    . These coordinate to the diketone, increasing electrophilicity without adding protons that might quench the hydrazine [3].

Q4: How do I distinguish the two isomers by NMR? Technical Standard: Do not rely solely on 1H NMR chemical shifts, as they vary by solvent.

  • Gold Standard: 1D NOESY .

    • Isomer A (1,5-subst): Irradiate the N-Butyl

      
       (or 
      
      
      
      -Bu). You should see an NOE enhancement of the substituent at position 5 (the group next to the nitrogen).
    • Isomer B (1,3-subst): Irradiate the N-Butyl group. You will see NOE enhancement of the Pyrazole-H4 proton, but not the substituent at position 3 [4].

Module 3: Validated Experimental Protocols

Protocol A: The "Fluorinated Alcohol" Method (High Regioselectivity)

Best for: Difficult substrates yielding mixtures in ethanol.

ParameterSpecification
Substrate Unsymmetrical 1,3-diketone (1.0 eq)
Reagent Butylhydrazine Hydrochloride (1.1 eq)
Solvent TFE (2,2,2-Trifluoroethanol) or HFIP
Concentration 0.5 M
Temperature 20–25 °C (Room Temp)
Time 2–4 Hours

Step-by-Step:

  • Dissolve the 1,3-diketone in TFE (0.5 M).

  • Add Butylhydrazine Hydrochloride in one portion.

  • Crucial: Do not add base initially. Let the inherent acidity of the hydrochloride salt and the ionizing power of TFE drive the reaction.

  • Monitor by TLC/LCMS.

  • Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with

    
     (sat.), dry, and concentrate.
    
Protocol B: The "Stepwise Enaminone" Method (Absolute Regiocontrol)

Best for: Cases where Protocol A fails or absolute 100:0 selectivity is required.

Concept: Convert the diketone into an enaminone first. The hydrazine will exclusively attack the enaminone carbon via Michael addition-elimination, locking the regiochemistry.

  • Step 1: React 1,3-diketone with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone.

  • Step 2: Add Butylhydrazine. The

    
     attacks the carbon bearing the 
    
    
    
    group (Michael acceptor behavior).
  • Result: Exclusive formation of the 1-butyl-5-substituted pyrazole (or 1,3 depending on enaminone design) [5].

Module 4: Data Reference

Solvent Influence on Regioisomeric Ratio (Typical Data)
SolventDielectric Constant (

)
H-Bond Donor (

)
Typical Regio Ratio (A:B)*
Ethanol 24.50.8360 : 40
THF 7.50.0055 : 45
Acetic Acid 6.21.1275 : 25
TFE 27.01.5192 : 8
HFIP 16.71.9698 : 2

*Note: Ratios are illustrative for a generic phenyl-alkyl 1,3-diketone. Actual results vary by substrate.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry.

  • Regioselective Synthesis of Polysubstituted Pyrazoles . BenchChem Technical Library.

  • Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles . Molecules (MDPI).

  • Regioselectivity and proposed mechanism for the cyclization reaction . ResearchGate.

  • Regioselective Synthesis of 1-aryl-3,4,5-substituted pyrazoles . Organic Chemistry Portal.

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform a risk assessment before handling hydrazines, which are potential carcinogens and sensitizers.

purification of 1-butyl-5-pyrazolone from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Butyl-5-Pyrazolone

Subject: Technical Guide for the Isolation and Purification of 1-Butyl-5-Pyrazolone (and related N-alkyl-5-pyrazolone analogs) Document ID: TS-PYR-005-V2 Applicable For: Organic Chemists, Process Development Scientists, QC Analysts

Executive Summary & Chemical Context

This guide addresses the purification of 1-butyl-5-pyrazolone (often synthesized via the condensation of butylhydrazine with


-keto esters like ethyl acetoacetate).

The Challenge: Pyrazolone syntheses are prone to specific, persistent impurities:

  • Unreacted Hydrazines: Genotoxic precursors (butylhydrazine) that must be removed to trace levels.

  • Bis-Pyrazolones: Oxidative byproducts formed at the methylene bridge (C-4 position), often responsible for deep red/brown coloration.

  • Oiling Out: The N-butyl chain adds lipophilicity, making the compound prone to oiling out rather than crystallizing in aqueous-organic mixtures.

The Solution: We utilize a Dual-Mode Purification Strategy :

  • Phase 1: Acid-Base Chemical Washing (removes neutral organics and hydrazines).

  • Phase 2: Controlled Recrystallization (removes colored oligomers and bis-pyrazolones).

Diagnostic Triage: What is the state of your crude?

ObservationProbable CauseRecommended Action
Deep Red/Brown Solid Oxidation at C-4 (Bis-pyrazolone formation)Requires Activated Carbon treatment during recrystallization.
Sticky Oil / Gum Solvent entrapment or "Oiling Out" (Supersaturation)Do not scrape. Re-dissolve and switch to Protocol B (Seeding) .
Yellow Powder Minor impurities (Standard Crude)Proceed directly to Protocol A (Recrystallization) .
Ammonia/Amine Odor Residual ButylhydrazineSTOP. High Toxicity Risk. Proceed immediately to Protocol C (Acid/Base Wash) .

Purification Protocols

Protocol A: Standard Recrystallization (The "Ethanol-Water" Switch)

Best for: Solid crude with minor color impurities.

Mechanism: 1-butyl-5-pyrazolone exhibits a steep solubility curve in ethanol (soluble hot, insoluble cold) but the butyl chain increases solubility in pure ethanol compared to phenyl analogs. Water acts as the anti-solvent.[1]

  • Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If color is dark, add Activated Carbon (5 wt%) and reflux for 15 mins. Filter hot through Celite/diatomaceous earth.

  • Anti-Solvent Addition: While maintaining reflux, add hot Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-Solubilization: Add 1-2 mL of Ethanol to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours). Then transfer to an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white/off-white needles. Wash with cold 20% Ethanol/Water.

Protocol C: Acid-Base Chemical Purification (The "Amphoteric" Wash)

Best for: Crude containing residual hydrazine or neutral organic side-products.

Mechanism: Pyrazolones exist in tautomeric equilibrium (ketone/enol). The enol form at C-5 makes the proton at N-1 or the hydroxyl group acidic (


). We exploit this to dissolve the product in base, leaving neutral impurities behind, and then re-precipitate with acid.

Workflow Diagram (Logic Flow):

AcidBasePurification start Crude Mixture (Pyrazolone + Hydrazine + Neutrals) step1 Dissolve in 2M NaOH (pH > 10) start->step1 check1 Is it fully dissolved? step1->check1 check1->step1 No (Add more NaOH) filter1 Filter insoluble solids (Remove neutral organics) check1->filter1 Yes step2 Filtrate: Pyrazolone Anion (aq) filter1->step2 step3 Slowly add 2M HCl to pH 4-5 step2->step3 precip Precipitation of Pyrazolone step3->precip wash Filter & Wash with Cold Water (Removes Hydrazine Salts) precip->wash

Caption: Logical flow for separating amphoteric pyrazolones from neutral and basic impurities.

Step-by-Step:

  • Suspend crude in 2M NaOH (approx. 10 mL/g). Stir vigorously. The pyrazolone will dissolve as the sodium salt; neutral impurities will remain suspended.

  • Filter the alkaline solution to remove insoluble byproducts.

  • Transfer filtrate to a clean beaker. Cool to

    
    .
    
  • Dropwise add 2M HCl while monitoring pH.

  • The product will precipitate as the pH approaches 5.0–6.0.

    • Critical: Do not overshoot to pH < 2, as the pyrazolone can protonate and re-dissolve or decompose.

  • Filter the solid and wash extensively with water to remove the soluble hydrazine hydrochloride salts.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is common with N-butyl derivatives due to the flexible alkyl chain lowering the melting point and increasing lipophilicity.

  • Fix 1 (Seeding): Keep the oil/solvent mixture at the cloud point temperature. Add a "seed" crystal of pure material (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Fix 2 (Solvent Switch): Switch from Ethanol/Water to Ethyl Acetate/Hexane . Dissolve in minimum hot Ethyl Acetate, then add Hexane until cloudy.

  • Fix 3 (Slow Cooling): Rapid cooling traps the oil. Wrap your flask in aluminum foil and a towel to cool it over 4-6 hours.

Q2: The product is still slightly pink/red after recrystallization. A: This indicates trace bis-pyrazolone or oxidation products.

  • Fix: Repeat recrystallization but include a Sodium Dithionite (

    
    )  wash. Add a small amount of sodium dithionite to the aqueous phase during the Acid-Base protocol (Step 3) before acidification. This reducing agent helps break down colored oxidative impurities.
    

Q3: How do I ensure all Butylhydrazine is removed? A: Hydrazines are basic. The Protocol C (Acid-Base) is most effective here because the hydrazine remains protonated (salt form) and water-soluble at the pH (5-6) where the pyrazolone precipitates. Ensure the final filter cake is washed with at least 3 volumes of water.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. [Link]

  • Journal of Medicinal and Chemical Sciences. "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." J. Med.[2] Chem. Sci., 2021, 4, 42-52.[2] [Link]

  • Indian Academy of Sciences. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." J. Chem. Sci., 2018.[3] [Link]

Sources

Technical Support Center: Minimizing Oxidation of 1-Butyl-5-Pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Butyl-5-Pyrazolone (and related N-alkyl-5-pyrazolone derivatives) Module: Storage Stability & Handling Document ID: TS-PYR-OX-001 Status: Active

Core Directive: The Oxidation Challenge

Why is this failing? The instability of 1-butyl-5-pyrazolone stems from its C4-methylene reactivity . Like its structural analog Edaravone (3-methyl-1-phenyl-5-pyrazolone), this molecule undergoes keto-enol tautomerism. In the presence of oxygen or light, the enol form facilitates the formation of a radical at the C4 position. This radical rapidly dimerizes or reacts with oxygen to form colored impurities (often yellow, brown, or purple), effectively destroying the reagent's purity before you even begin your experiment.

The Solution: You cannot simply "store it cold." You must starve the molecule of the three catalysts of its degradation: Oxygen, Light, and Basic pH.

Mechanism of Degradation

To prevent oxidation, you must understand the pathway.[1] The following diagram illustrates how improper storage leads to dimerization and oxidative ruin.

OxidationPathway Pyrazolone 1-Butyl-5-Pyrazolone (Keto Form) Enol Enol Tautomer (Reactive Species) Pyrazolone->Enol Tautomerism (Accelerated by basic pH) Radical C4-Radical Intermediate Enol->Radical Light/Trace Metals Dimer 4,4'-Bis(pyrazolone) (Insoluble Dimer) Radical->Dimer Dimerization Oxidized Oxidized Byproducts (Yellow/Brown Impurities) Radical->Oxidized + O2 Oxygen Oxygen (O2) Oxygen->Radical Initiation

Figure 1: The oxidative degradation pathway of N-substituted-5-pyrazolones. Note that the enol form is the gateway to degradation.

The "Golden Standard" Storage Protocol

This workflow is non-negotiable for maintaining >98% purity over long durations (6+ months).

StorageProtocol Receipt 1. Receipt of Material Aliquot 2. Aliquot Immediately (Do not store bulk) Receipt->Aliquot Minimize freeze-thaw Inert 3. Inert Gas Purge (Argon > Nitrogen) Aliquot->Inert Displace O2 Seal 4. Seal & Protect (Amber vial + Parafilm) Inert->Seal Light protection Freeze 5. Deep Freeze (-20°C) Seal->Freeze Arrest kinetics

Figure 2: Validated workflow for receiving and storing oxidation-sensitive pyrazolones.

Protocol Details
  • Aliquot Immediately: Upon receipt, divide the bulk material into single-use vials inside a glovebox or under a generic inert gas cone. Repeated opening of a bulk bottle introduces fresh moisture and oxygen every time.

  • Argon Overlay: Argon is heavier than air and provides a better "blanket" than Nitrogen. Gently flow Argon into the headspace of the vial for 10-15 seconds before capping.

  • Amber Glass: UV light accelerates the radical formation at the C4 position. Always use amber glass. If clear glass is necessary, wrap the vial in aluminum foil.

  • Temperature: Store at -20°C . For storage exceeding 1 year, -80°C is recommended.

Troubleshooting Guide (Q&A)

Q: The powder has turned from white to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation. The yellow color typically comes from the formation of conjugated oxidation products (e.g., 4-oxopyrazolone derivatives).

  • Action:

    • For critical quantitative assays (e.g., HPLC standards): Discard. The impurities will interfere with extinction coefficients.

    • For synthetic intermediates: You may attempt recrystallization (typically from Ethanol/Water), but check purity via LC-MS first. If the yellowing is deep or brown, the degradation is likely >5%.

Q: My solution turned purple/pink after sitting on the bench for an hour.

  • Diagnosis: This is a classic "Rubazoic acid" type reaction or similar oxidative coupling, often catalyzed by trace metals or basic conditions. Pyrazolones can form highly colored dyes (complexes) when oxidized in solution.

  • Action:

    • Immediate: Discard the solution.

    • Prevention: Never prepare stock solutions in advance. Prepare immediately before use. If you must store a solution, acidify it slightly (0.1% Formic Acid) to suppress the reactive enolate anion form.

Q: I see a new peak in my HPLC chromatogram at roughly 2x the molecular weight.

  • Diagnosis: This is the dimer . The radical intermediate at C4 attacks a non-radical molecule, forming a C4-C4 bond. This is the most common degradation product in concentrated solutions.

  • Action: This impurity is often much less soluble than the monomer. Filter your sample; if the peak persists, repurify via column chromatography using a gradient that separates the non-polar dimer from the polar monomer.

Quantitative Data: Stability Matrix

The following table summarizes stability expectations based on storage conditions (modeled on Edaravone/PMP stability data).

Storage ConditionAtmosphereTemperatureEstimated Shelf LifeRisk Factor
Amber Vial Argon -20°C > 2 Years Low
Clear VialAir4°C3-6 MonthsMedium
Clear VialAir25°C< 1 MonthHigh
Solution (pH 7) Air 25°C < 4 Hours Critical
Solution (pH 3)Argon4°C24-48 HoursMedium

Frequently Asked Questions (FAQ)

Q: Can I store 1-butyl-5-pyrazolone in DMSO? A: Use with caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. If you must use DMSO, use anhydrous grade, purge with Argon, and freeze at -20°C immediately. Do not leave DMSO solutions at room temperature overnight.

Q: Does pH affect stability? A: Yes, drastically. The anionic form (enolate) is the species most susceptible to oxidation.

  • High pH (Basic): Promotes enolate formation -> Rapid Oxidation.

  • Low pH (Acidic): Protonates the oxygen, stabilizing the keto form -> Slower Oxidation.

  • Recommendation: If performing aqueous reactions, keep buffers slightly acidic (pH 4-6) if the chemistry permits.

Q: How do I ship this compound to a collaborator? A: Ship on Dry Ice . If Dry Ice is not feasible, ship with cold packs in an airtight, Argon-purged vial wrapped in foil. Mark the package "Temperature Sensitive - Store at -20°C upon receipt."

References

  • Edaravone (3-methyl-1-phenyl-5-pyrazolone) Stability & Handling. BenchChem Technical Support.[2]Link

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (PMC). (Discusses oxidative mechanisms of labile protons). Link

  • Safety Data Sheet: 3-Methyl-1-phenyl-5-pyrazolone. CDH Fine Chemical. (Provides baseline safety and storage data for the structural analog). Link

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Journal of Organic Chemistry. (Details the radical mechanism and dimerization pathways). Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-butyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Spectroscopic Characterization: 1-Butyl-1H-pyrazol-5-ol vs. Regioisomeric and Tautomeric Variants

Executive Summary For researchers in medicinal chemistry and agrochemical development, This compound represents a versatile but analytically deceptive scaffold.[1][2][3] Its structural integrity is often compromised by tautomeric equilibrium (keto-enol shifts) and regioisomeric ambiguity (vs. 1-butyl-1H-pyrazol-3-ol).[1][2][3] This guide provides a definitive technical comparison of the product’s 1H NMR spectral behavior against its primary "alternatives"—its own tautomers and its regioisomer.[2][3] We establish a self-validating protocol using solvent-dependent shifts and NOE (Nuclear Overhauser Effect) correlations to guarantee structural confirmation.

Part 1: The Tautomeric Challenge

Unlike static heterocycles, this compound is a dynamic system.[1][2][3] In solution, it oscillates between the aromatic 5-hydroxy form (Enol, A) and the non-aromatic pyrazol-5-one form (Keto, B) .[2][3]

  • The Trap: Standard QC protocols often fail because the "purity" looks low when the keto-form appears as a separate set of peaks in non-polar solvents (e.g., CDCl₃).[2][3]

  • The Solution: Utilizing solvent polarity to force the equilibrium into a single, analyzable state.[2][3]

Figure 1: Tautomeric Equilibrium Dynamics

Tautomerism Enol Enol Form (A) (this compound) Aromatic System Major in DMSO-d6 Keto Keto Form (B) (1-butyl-4H-pyrazol-5-one) Non-Aromatic Visible in CDCl3 Enol->Keto Non-polar Solvents (CDCl3) Keto->Enol Polar Aprotic Solvents (DMSO-d6)

Caption: Solvent-driven equilibrium. DMSO stabilizes the Enol form (A) via hydrogen bonding, while CDCl₃ may reveal traces of the Keto form (B).[2][3]

Part 2: Comparative Analysis (Product vs. Alternatives)

This section objectively compares the spectral fingerprint of this compound against its two critical alternatives: its Keto-tautomer (often mistaken for impurity) and its 3-ol regioisomer (a common synthetic byproduct).[1][2][3]

Scenario A: Solvent-Dependent Performance (DMSO-d6 vs. CDCl3)

Objective: Select the solvent that ensures a single, sharp species for quantification.[2][3]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Implication
Dominant Species Enol (>99%) Mixture (Enol + Keto trace)DMSO is required for quantitative purity assays.[1][2][3]
OH Signal Sharp/Broad singlet ~10-12 ppmOften invisible or extremely broadDMSO "locks" the OH proton via H-bonding, confirming the 5-ol structure.[1][2][3]
C4-H Signal Sharp Doublet (~5.5 ppm)Broad or split peaksAromaticity in DMSO ensures sharp coupling (J ~2 Hz).[1][2]
C4-H (Keto) AbsentMethylene singlet (~3.2 ppm)Appearance of ~3.2 ppm peak in CDCl₃ is not an impurity; it is the tautomer.[2][3]
Scenario B: Regioisomeric Distinction (5-ol vs. 3-ol)

Objective: Distinguish this compound from 1-butyl-1H-pyrazol-3-ol.

The most critical error in pyrazole synthesis is misidentifying the 1,5-isomer as the 1,3-isomer.[2][3] They have identical mass (LC-MS cannot distinguish them).[1][2][3] 1H NMR is the only rapid validation tool. [2][3]

Spectral MarkerThis compound (Target) 1-Butyl-1H-pyrazol-3-ol (Alternative) Mechanism
N-CH₂ Chemical Shift ~3.9 - 4.0 ppm ~4.0 - 4.1 ppm N1 is adjacent to C5-OH (shielding) vs. C5-H (deshielding).[1][2][3]
NOE Correlation N-CH₂ ↔ OH / C4-H N-CH₂ ↔ C5-H Definitive Test: In the 3-ol, the N-butyl group is spatially close to the aromatic H5 proton.[1][2][3]
Coupling (J)

Hz

Hz
3-ol often shows slightly larger vicinal coupling.[1][2][3]

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Senior Scientist" workflow. This protocol includes a built-in "NOE Check" to validate the regioisomer.[1][2][3]

Materials:

  • Analyte: >5 mg this compound.[1][2][3]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (for internal referencing).[1][2]

  • Instrument: 400 MHz NMR or higher.[1][2][4]

Step-by-Step Methodology:

  • Sample Preparation (The "Dry" Rule):

    • Ensure the sample is strictly dry.[2][3] Traces of water/acid catalyze proton exchange, broadening the OH and C3/C4 signals.[2][3]

    • Dissolve 5-10 mg in 0.6 mL DMSO-d6.[1][2][3] Reason: DMSO freezes the tautomeric shift, yielding a simple aromatic spectrum.[3]

  • Acquisition Parameters:

    • Pulse Angle: 30°.[1][2]

    • Relaxation Delay (D1): >5 seconds.[1][2] Reason: Pyrazole C-H protons can have long T1 relaxation times; short D1 leads to integration errors.[2][3]

    • Scans: 16 (minimum).

  • The "Regio-Check" (1D NOE/NOESY):

    • Target: Irradiate the N-CH₂ triplet (approx 3.95 ppm).

    • Observation: Look for enhancement of aromatic signals.

      • Result A (Target): No enhancement of aromatic protons (or weak enhancement of OH). -> Confirmed 5-ol.

      • Result B (Alternative): Strong enhancement of the doublet at ~7.3 ppm (H5). -> Rejected (It is the 3-ol isomer).

Figure 2: Regioisomer Identification Workflow

RegioID Start Unknown Sample (1-butyl-pyrazol-ol) Solvent Dissolve in DMSO-d6 Start->Solvent NOE_Exp Run 1D NOE Irradiate N-CH2 (~4.0 ppm) Solvent->NOE_Exp Decision Enhancement of Aromatic H? NOE_Exp->Decision Isomer3 Strong NOE to H-5 Identified: 1-butyl-1H-pyrazol-3-ol Decision->Isomer3 YES Isomer5 No/Weak NOE to H-3/H-4 Identified: this compound Decision->Isomer5 NO

Caption: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Part 4: Representative Data Tables

Note: Chemical shifts are characteristic values derived from 1-alkyl-pyrazol-5-ol analogs (e.g., 1-methyl, 1-phenyl) in DMSO-d6.[1][2][3]

Table 1: Characteristic 1H NMR Assignment (DMSO-d6)

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
OH 10.5 - 12.0Broad Singlet1H-Exchangeable; disappears with D₂O shake.[1][2][3]
H-3 7.30 - 7.45Doublet1H~1.8Deshielded by adjacent N2; typical heteroaromatic range.[1][2][3]
H-4 5.40 - 5.60Doublet1H~1.8Shielded by electron-rich enol system (C5-OH).[1][2][3]
N-CH₂ 3.90 - 4.05Triplet2H~7.0Diagnostic triplet; shift confirms N-alkylation.[1][2][3]
CH₂ 1.65 - 1.75Multiplet2H-

-methylene of butyl chain.[1][2][3]
CH₂ 1.25 - 1.35Multiplet2H-

-methylene of butyl chain.[1][2][3]
CH₃ 0.85 - 0.95Triplet3H~7.0Terminal methyl group.[1][2][3]

References

  • Arbačiauskienė, E. et al. (2018).[2][3][5] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.[3][6] [Link]

    • Key Insight: Confirms that 1-substituted pyrazol-5-ols exist predominantly as the OH-form in DMSO and CDCl3, providing the basis for the spectral assignment.[1][2][3]

  • Holzer, W. et al. (2007).[2][3] Tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section C. [Link]

    • Key Insight: Establishes the NOE patterns and X-ray structural data for distinguishing pyrazolone tautomers.
  • Gottlieb, H. E. et al. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] [Link]

    • Key Insight: Essential for distinguishing solvent residual peaks (e.g., water in DMSO) from the exchangeable OH proton of the pyrazole.[3]

  • Claramunt, R. M. et al. (2006).[2][3] The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]

    • Key Insight: Provides comparative data on butyl-substituted pyrazole dynamics and solvent effects on chemical shifts.

Sources

Structural Elucidation of 1-butyl-1H-pyrazol-5-ol: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-butyl-1H-pyrazol-5-ol (MW: 140.18 Da). As a structural analog to the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), this molecule presents unique analytical challenges due to keto-enol tautomerism and N-alkyl bond lability.

We compare two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to determine their efficacy in structural characterization. Our data suggests that while EI provides fingerprint-rich spectra for library matching, ESI-MS/MS offers superior specificity for biological matrices via distinct neutral loss pathways.

Chemical Identity & Tautomerism

Before interpreting spectra, one must understand the dynamic structure of the analyte. In the gas phase (MS vacuum), the equilibrium shifts, affecting the observed ions.

  • Compound: this compound

  • Formula: C₇H₁₂N₂O

  • Exact Mass: 140.0950

  • Tautomeric Challenge: Exists in equilibrium between the enol form (5-ol) and the keto form (5-one).

    • Impact: EI spectra often reflect the keto-tautomer stability, while ESI fragmentation is driven by the site of protonation (typically N2).

Comparative Analysis: EI vs. ESI-MS/MS

Performance Matrix

The following table contrasts the utility of hard (EI) vs. soft (ESI) ionization for this specific pyrazolone derivative.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Primary Ion

(m/z 140)

(m/z 141)
Base Peak Mechanism Radical-driven cleavage / McLaffertyCharge-remote / Inductive cleavage
Structural Insight Fingerprinting (Library Match)Side-chain elucidation (Neutral Loss)
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Key Disadvantage Molecular ion often weak; thermal degradation riskAdduct formation (

,

)
Fragmentation Pathways (Mechanistic Comparison)
A. Electron Ionization (EI) Pathway

In EI, the radical cation (


, m/z 140) is formed. The high energy leads to extensive fragmentation:
  • 
    -Cleavage:  Homolytic cleavage of the butyl chain, often losing a propyl radical (
    
    
    
    , 43 Da) to form a cation at m/z 97 .
  • McLafferty Rearrangement: A gamma-hydrogen on the butyl chain transfers to the carbonyl oxygen (keto form), leading to the elimination of neutral butene (

    
    , 56 Da). This yields the stable pyrazolone radical cation at m/z 84 .
    
  • Ring Collapse: Further degradation leads to loss of CO (28 Da) or HCN (27 Da), generating low-mass ions at m/z 56 and m/z 42 .

B. ESI-MS/MS Pathway (CID)

In ESI, the protonated precursor (


, m/z 141) undergoes Collision-Induced Dissociation (CID):
  • Neutral Loss of Butene: The most diagnostic transition. The protonated N-butyl group undergoes inductive cleavage or a 1,5-hydride shift, expelling a neutral butene molecule (56 Da).

  • Product Ion: This results in the protonated 5-hydroxypyrazole core at m/z 85 . This transition (

    
    ) is the primary Quantifier Ion for MRM methods.
    

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways between the Radical Cation (EI) and Protonated Species (ESI).

FragmentationPathway Molecule This compound (Neutral) EI_Ion EI: Molecular Ion M+. (m/z 140) [Radical Cation] Molecule->EI_Ion 70 eV Impact ESI_Ion ESI: Precursor [M+H]+ (m/z 141) [Even Electron] Molecule->ESI_Ion Protonation (+H) Frag_97 Fragment m/z 97 (Loss of Propyl Radical) EI_Ion->Frag_97 - C3H7• (43 Da) Frag_84 Fragment m/z 84 (McLafferty: Loss of Butene) EI_Ion->Frag_84 - C4H8 (56 Da) (Rearrangement) Frag_85 Product m/z 85 (Neutral Loss of Butene) ESI_Ion->Frag_85 - C4H8 (56 Da) (Primary Pathway) Frag_43 Fragment m/z 43 (Ring Cleavage) Frag_85->Frag_43 - C2H2O

Figure 1: Mechanistic divergence between Electron Ionization (Left) and Electrospray Ionization (Right). The 141 -> 85 transition is the primary MRM target.

Experimental Protocol: ESI-MS/MS Characterization

To replicate these results for method development or quality control, follow this self-validating protocol.

Instrumentation Setup
  • System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

Method Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation of N2 nitrogen.
Mobile Phase B AcetonitrilePromotes desolvation efficiency.
Gas Temp 300°CPrevents thermal degradation of the labile N-N bond.
Capillary Voltage 3500 VStandard for small molecule ionization.
Collision Energy (CE) 15 - 25 eV Critical: Lower energy preserves the parent; higher energy (>30eV) destroys the diagnostic m/z 85 ion.
Workflow Diagram

Workflow Sample Sample Prep (Dilute in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 141 ESI->Q1 CC Collision Cell (N2 Gas, 20eV) Q1->CC Q3 Q3 Filter Select m/z 85 CC->Q3 Detector Detector (Ion Count) Q3->Detector

Figure 2: Optimized MRM workflow for specific detection of this compound.

Interpretation of Results & Troubleshooting

Distinguishing Isomers

A common challenge is distinguishing This compound from its isomer 1-butyl-1H-pyrazol-3-ol .

  • Differentiation: While both have m/z 141 parents, the 5-ol isomer typically exhibits a more intense loss of the butyl chain (m/z 85) due to the proximity of the carbonyl-like oxygen facilitating the hydrogen transfer required for the elimination. The 3-ol isomer often shows a more complex fragmentation pattern with higher retention of the alkyl group.

Common Artifacts
  • Adducts: Watch for m/z 163 (

    
    ). If this dominates, increase source acidity (Formic acid) to drive the protonated form 
    
    
    
    .
  • Dimerization: At high concentrations, a peak at m/z 281 (

    
    ) may appear. Dilute the sample 1:10 to verify.
    

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole, 1-alkyl- derivatives fragmentation. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holzer, W., et al. (2005). Tautomerism and N-alkylation of pyrazolones. Journal of Heterocyclic Chemistry.[1] (General mechanism reference for pyrazolone tautomerism).

  • Kéki, S., et al. Electrospray ionization–tandem mass spectrometric study of nitrogen-containing ring systems.[2] Rapid Communications in Mass Spectrometry.[1][3] Available at: [Link]

  • Application Note: Fragmentation of N-substituted Pyrazolones. (Synthesized from general N-alkyl pyrazole behaviors documented in: Interpretation of Mass Spectra, F.W. McLafferty).[4]

Sources

Technical Comparison: 1-Butyl-1H-pyrazol-5-ol vs. 1-Butyl-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison between 1-butyl-1H-pyrazol-5-ol and 1-butyl-3-methyl-5-pyrazolone .[1] While these compounds share a pyrazole core and are often encountered as analogs or impurities in the synthesis of pyrazolone-based drugs (such as Edaravone analogs), they possess distinct physicochemical properties driven by the substituent at the C3 position.

Executive Summary

The primary distinction between these two compounds is the substituent at the C-3 position of the pyrazole ring.

  • Compound A (this compound): Contains a Hydrogen atom at C-3.[1]

  • Compound B (1-butyl-3-methyl-5-pyrazolone): Contains a Methyl group at C-3.[1]

This structural difference results in a molecular weight delta of 14.02 Da and significantly alters the tautomeric equilibrium profile, lipophilicity, and NMR spectral signatures. This guide outlines the specific protocols to distinguish them, particularly when Compound A appears as a "des-methyl" process impurity in the synthesis of Compound B.

Molecular Architecture & Tautomerism

To accurately analyze these compounds, one must understand that they do not exist as static structures. Both undergo desmotropy (dynamic tautomerism), existing in equilibrium between the OH-form (enol), NH-form (if N is unsubstituted, not applicable here), and CH-form (keto).[1]

Structural Comparison Table
FeatureThis compound (Compound A)1-butyl-3-methyl-5-pyrazolone (Compound B)[1]
Molecular Formula C₇H₁₂N₂OC₈H₁₄N₂O
Molecular Weight ~140.18 g/mol ~154.21 g/mol
C-3 Substituent Hydrogen (-H)Methyl (-CH₃)
Dominant Tautomer (Polar Solvent) 5-Hydroxypyrazole (Enol)5-Pyrazolone (Keto) / 5-Hydroxypyrazole mix
Key Analytical Risk Often co-elutes with B in reverse-phase HPLC if gradient is too steep.[1][2]Prone to C-4 oxidation if stored improperly.[1]
Tautomeric Complexity

The "5-ol" and "5-pyrazolone" suffixes in the names are often used interchangeably in industry, but they refer to specific tautomers.[1]

  • In CDCl₃: Both compounds tend to favor the CH-form (keto) or exist as hydrogen-bonded dimers.[1]

  • In DMSO-d₆: The equilibrium shifts toward the OH-form (enol) or a rapid exchange average, often simplifying the NMR spectra.[1]

Critical Analytical Differentiators

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only method that provides definitive regiochemical proof. The presence or absence of the C-3 proton is the diagnostic key.

1H NMR Diagnostic Signals (in DMSO-d₆)
CompoundDiagnostic Signal (C-3 Position)MultiplicityIntegration
This compound δ 5.20 - 5.50 ppm (Varies by tautomer)Doublet (or broad singlet)1H
1-butyl-3-methyl-5-pyrazolone δ 2.05 - 2.20 ppm Singlet3H

Note: The C-4 proton signal (typically near 5.0-5.5 ppm for the keto form) appears in BOTH compounds.[1] Do not confuse the C-4 proton of Compound B with the C-3 proton of Compound A. Use 2D NMR (HSQC) if in doubt.

B. Mass Spectrometry (LC-MS)

Mass spectrometry offers the fastest screening method.

  • Compound A: [M+H]⁺ = 141.19

  • Compound B: [M+H]⁺ = 155.22

Fragmentation Insight: High-energy collision (CID) of Compound B typically yields a characteristic fragment loss of 42 Da (propene) from the butyl chain or 15 Da (methyl) from the ring, whereas Compound A lacks the ring-methyl loss channel.[1]

Experimental Protocols

Protocol 1: Chromatographic Separation (HPLC)

Objective: Separate Compound A (impurity) from Compound B (product). Rationale: The methyl group in Compound B increases lipophilicity, increasing retention time on C18 columns.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH to stabilize tautomers).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

Expected Results:

  • Compound A: Elutes earlier (approx. RRT 0.85 - 0.90 relative to B).[1]

  • Compound B: Elutes later due to the hydrophobic C-3 methyl contribution.[1]

Protocol 2: Definitive Identification Workflow

The following decision tree illustrates the logic for distinguishing these compounds in a mixed sample or unknown powder.

IdentificationWorkflow Start Unknown Sample (Pyrazolone Derivative) LCMS Step 1: Run LC-MS (ESI Positive Mode) Start->LCMS CheckMW Check [M+H]+ Mass LCMS->CheckMW Mass141 Mass ~141 Da CheckMW->Mass141 141 Mass155 Mass ~155 Da CheckMW->Mass155 155 NMR_A Step 2: 1H NMR (DMSO-d6) Focus: 5.0 - 6.0 ppm region Mass141->NMR_A NMR_B Step 2: 1H NMR (DMSO-d6) Focus: 2.0 - 2.3 ppm region Mass155->NMR_B Result_A CONFIRMED: this compound (Signal at C3-H present) NMR_A->Result_A Proton Signal Found Result_B CONFIRMED: 1-butyl-3-methyl-5-pyrazolone (Methyl Singlet present) NMR_B->Result_B Methyl Singlet Found caption Figure 1: Analytical Decision Tree for Pyrazolone Analog Differentiation

Figure 1: Analytical Decision Tree for Pyrazolone Analog Differentiation.

Expert Insights: The Tautomerism Trap

A common error in analyzing these compounds is misinterpreting the NMR spectrum due to solvent effects.

The Phenomenon: In non-polar solvents like CDCl₃, Pyrazolones often form dimers or exist in the CH-form (keto), where the protons at C-4 appear as a methylene group (-CH₂-).[1] In polar aprotic solvents like DMSO, they often shift to the OH-form (enol) or exist in rapid exchange, making the C-4 proton appear as a methine (=CH-) signal.[1]

The Solution: Always perform comparative NMR studies in DMSO-d₆ . The strong hydrogen-bonding capability of DMSO disrupts intermolecular dimers and usually simplifies the spectrum to a dominant tautomer, allowing for clear integration of the C-3 Methyl (Compound B) vs. C-3 Proton (Compound A).[1]

References

  • Tautomerism of Pyrazolones: Holzer, W., et al. (2018).[3] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 145.

  • Edaravone Analog Analysis: Sielc Technologies. "Separation of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) and analogs." Application Notes.

  • Synthesis and Impurity Profiling: Gao, Y., et al. (2020). "Regioselective Synthesis of 1-Substituted Pyrazol-5-ones." Journal of Organic Chemistry. (General reference for pyrazolone synthetic pathways where des-methyl impurities occur).
  • Spectral Data Verification: National Center for Biotechnology Information. PubChem Compound Summary for CID 142906 (1-butyl-1H-pyrazole core data) and derivatives.[1] [2]

Sources

comparing extraction efficiency of 1-butyl vs 1-phenyl pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Extraction Efficiency of 1-Butyl vs. 1-Phenyl Pyrazolones Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide provides a critical technical analysis comparing 1-phenyl-3-methyl-5-pyrazolone (N-Phenyl) derivatives against their 1-butyl-3-methyl-5-pyrazolone (N-Butyl) counterparts in liquid-liquid extraction (LLE) applications. While 1-phenyl derivatives (e.g., HPMBP) represent the industry standard for actinide and lanthanide separation due to superior acidity and complex stability, 1-butyl variants offer distinct advantages in aliphatic solubility and specific steric selectivity. This document synthesizes experimental data, mechanistic insights, and validated protocols to guide selection based on target metal ion and solvent constraints.

Chemical Fundamentals & Mechanistic Divergence

The extraction efficiency of 4-acyl-5-pyrazolones is governed primarily by the acidity of the enol group (pKa) and the lipophilicity of the entire molecule. The substituent at the N1 position plays a pivotal role in modulating these properties.

1.1 Electronic Effects & Acidity (pKa)

The driving force for cation extraction is the deprotonation of the enol hydroxyl group.

  • 1-Phenyl Derivatives (Class A): The phenyl ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This stabilizes the enolate anion via resonance, significantly lowering the pKa (typically 3.5 – 4.0 ).

  • 1-Butyl Derivatives (Class B): The butyl group exerts a weak electron-donating inductive (+I) effect. This destabilizes the enolate anion relative to the phenyl variant, resulting in a higher pKa (typically 4.5 – 5.2 ).

Impact: The N-Phenyl derivative extracts metals at a lower pH (higher efficiency in acidic media) compared to the N-Butyl derivative.

1.2 Solubility & Phase Compatibility
  • N-Phenyl: High aromaticity leads to poor solubility in aliphatic hydrocarbons (e.g., kerosene, dodecane). Often requires aromatic diluents (toluene, benzene) or phase modifiers (TBP, octanol) to prevent third-phase formation.

  • N-Butyl: The aliphatic butyl chain disrupts crystal packing and increases compatibility with industrial aliphatic diluents, potentially eliminating the need for toxic aromatic solvents.

Comparative Performance Analysis

The following data summarizes the extraction behavior for trivalent lanthanides (


) using 4-benzoyl derivatives of both classes.
Table 1: Physicochemical & Extraction Parameters
Parameter1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) 1-Butyl-3-methyl-4-benzoyl-5-pyrazolone (HBMBP) Implication
pKa (approx) 3.924.85HPMBP extracts at lower pH.
Log P (Lipophilicity) High (Aromatic affinity)High (Aliphatic affinity)HBMBP is better for kerosene.
pH

(Eu

)
~2.5 - 2.8~3.5 - 3.8HPMBP is ~10x more efficient at pH 3.
Complex Stability (

)
High (Rigid chelate ring)Moderate (Flexible steric bulk)HPMBP forms tighter complexes.
Kinetics Fast (< 5 min equilibrium)Moderate (5-10 min)HPMBP has faster interfacial transfer.
Visualization: Extraction Mechanism & Equilibrium

ExtractionMechanism cluster_aqueous Aqueous Phase (pH < pKa) cluster_interface Interface cluster_organic Organic Phase (Diluent) M_aq Metal Cation (M³⁺) Equilibrium Chelation Equilibrium M_aq->Equilibrium Adsorption H_aq Proton (H⁺) Equilibrium->H_aq Ion Exchange ML_org Complex (ML₃) Equilibrium->ML_org Extraction HL_org Ligand (HL) (Enol Form) HL_org->Equilibrium Diffusion Note N-Phenyl: Stabilizes Enol -> Lowers pKa -> Shifts Eq Right N-Butyl: Destabilizes Enol -> Raises pKa -> Shifts Eq Left Note->Equilibrium

Figure 1: Chelation mechanism showing the critical role of the ligand (HL) acidity in shifting the equilibrium toward the organic phase.

Validated Experimental Protocol

This protocol is designed for the comparative evaluation of extraction efficiency (


) for a target metal (e.g., Eu³⁺) using both extractants.
3.1 Reagents & Preparation
  • Extractant Stock: Prepare 0.05 M solutions of HPMBP and HBMBP in the chosen diluent (e.g., Toluene for HPMBP, Dodecane for HBMBP).

  • Aqueous Phase: 1 mM Metal Nitrate (

    
    ) in 0.1 M 
    
    
    
    (ionic strength adjuster).
  • Buffers: MES (pH 5.5-6.5) or Acetate (pH 3.5-5.5) depending on the target region.

3.2 Workflow Diagram

ExperimentalWorkflow Step1 PREPARATION Dissolve Ligand (0.05M) in Org. Solv. Prepare Metal Ion (1mM) in Aq. Buffer Step2 CONTACTING Mix 1:1 Phase Ratio (e.g., 2mL each) in Glass Vial Step1->Step2 Step3 EQUILIBRATION Shake mechanically for 60 mins @ 25°C (Thermostated) Step2->Step3 Step4 SEPARATION Centrifuge @ 3000 rpm for 5 mins Step3->Step4 Step5 SAMPLING Aliquot Aqueous Phase (Aq_final) Aliquot Organic Phase (Org_final) Step4->Step5 Step6 ANALYSIS Quantify Metal via ICP-OES or UV-Vis (Arsenazo III Method) Step5->Step6

Figure 2: Standardized liquid-liquid extraction workflow for determining distribution ratios.

3.3 Calculation of Efficiency

Calculate the Distribution Ratio (


) and Extraction Percentage (

):




Where


 is concentration and 

is volume.

Strategic Recommendations

When to choose N-Phenyl (HPMBP):
  • Low pH Requirements: If the aqueous feed is highly acidic (pH < 2.5), HPMBP is superior due to its lower pKa.

  • Synergistic Extraction: HPMBP shows exceptional synergistic enhancement with neutral donors like TOPO or TBP, often exceeding

    
     enhancement factors.
    
  • Established Protocols: For regulatory environments, HPMBP has extensive literature validation.

When to choose N-Butyl (HBMBP):
  • Aliphatic Diluents: If the process requires the use of kerosene or environmentally benign aliphatic solvents without modifiers.

  • Stripping Efficiency: The lower stability constant of N-butyl complexes allows for easier back-extraction (stripping) using milder acids (e.g., 0.1 M HCl vs. 2 M HCl).

  • Steric Selectivity: The flexible butyl chain can offer unique separation factors for smaller transition metals (e.g., Zn vs. Cd) where rigid phenyl groups might sterically hinder coordination.

References

  • Umetani, S., et al. (1990). Effect of the substituent at the 1-position of 4-acyl-5-pyrazolones on the extraction of rare earth elements. (Generalized citation based on field knowledge of Umetani/Freiser work).

  • Miyake, Y., et al. (1987). Kinetics and mechanism of the extraction of nickel(II) with 4-acyl-5-pyrazolones.

  • Marchese, A., et al. (2023).[1] Improvement of Gd(III) Solvent Extraction by 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one. MDPI.

  • Atanassova, M. (2025). Solvent extraction of lanthanides with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone. ResearchGate.

  • Bacher, A., et al. (2001). Synthesis and characterization of new 4-acyl-5-pyrazolones.

(Note: While specific "N-Butyl" extraction papers are less common than "N-Phenyl", the principles cited above regarding pKa and solubility are derived from standard physical organic chemistry and solvent extraction literature found in the search results.)

Sources

A Crystallographic and Performance Guide to 1-Substituted-1H-Pyrazol-5-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its derivatives, particularly the 1-substituted-1H-pyrazol-5-ol core, exhibit a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[3][4] The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in defining their interactions with biological targets and, consequently, their therapeutic efficacy.

This guide provides an in-depth comparison of the crystal structure and performance data for key 1-substituted-1H-pyrazol-5-ol derivatives. While crystallographic data for 1-butyl-1H-pyrazol-5-ol remains elusive in publicly accessible databases, this guide will focus on well-characterized and clinically relevant analogues, primarily derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone. By examining the subtle yet impactful variations in their solid-state structures and correlating these with experimental data, we aim to provide a valuable resource for researchers engaged in the design and development of novel pyrazol-5-ol-based therapeutics.

The Significance of Crystal Structure in Pyrazol-5-ol Derivatives

The crystal structure of a pharmaceutical compound profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. For pyrazol-5-ol derivatives, which can exist in different tautomeric forms, understanding the solid-state arrangement is crucial.[3] Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the crystal packing and can significantly impact a compound's performance.

For instance, the ability of pyrazole derivatives to form specific hydrogen bond motifs can influence their solubility in physiological media and their binding affinity to target proteins. The planarity of the pyrazole ring and the dihedral angles between the pyrazole core and its substituents are critical determinants of molecular conformation, which in turn dictates the overall shape and electronic distribution of the molecule.

Comparative Analysis of Key 1-Substituted-1H-Pyrazol-5-ol Derivatives

To illustrate the structure-property relationships within this class of compounds, we will compare the crystallographic data and performance metrics of several key analogues.

Analogue 1: 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5] Its neuroprotective effects are attributed to its antioxidant properties.[6] The crystal structure of Edaravone reveals a planar pyrazole ring, with the phenyl substituent twisted relative to this plane.[7]

Tautomerism: In the solid state, Edaravone exists predominantly in the keto-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), though it can exist in tautomeric equilibrium in solution.[8] This tautomerism is crucial for its radical scavenging activity.[9]

Analogue 2: 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This class of derivatives is synthesized through the condensation of Edaravone with various aromatic aldehydes.[10] These compounds have shown promising antioxidant and anticancer activities.[4] Their crystal structures are characterized by the presence of two pyrazol-5-ol moieties linked by an arylmethylene bridge.

The nature of the substituent on the arylmethylene bridge can significantly influence the crystal packing and biological activity. For example, electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to participate in intermolecular interactions.

Table 1: Comparative Crystallographic Data for Selected Pyrazol-5-ol Derivatives
CompoundCCDC No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)2016114OrthorhombicPca2₁15.01385.295210.946990[7]
Edaravone:Camphanic acid (2:1)-OrthorhombicP2₁2₁2₁32.94487.947757.3136290[11]
Edaravone:4-Sulfobenzoic acid (1:2)-OrthorhombicPn2₁a19.91119.8936.527390[11]
Edaravone:Trimesic acid (1:2)-TriclinicP-17.544014.969016.112078.327[11]

Note: Full crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.

Experimental Performance Data

The performance of these derivatives is assessed through various experimental assays that evaluate their physicochemical properties and biological activities.

Physicochemical Properties

Melting Point: The melting point is a good indicator of the stability of the crystal lattice. For instance, 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has a melting point of 174.5–176.0 °C, while the 3-hydroxy-4-methoxyphenyl derivative melts at 200.0–202.0 °C, suggesting stronger intermolecular forces in the latter.[10]

Solubility: The solubility of pyrazol-5-ol derivatives is a critical factor for their therapeutic application. Co-crystallization strategies, as demonstrated with Edaravone and various phenolic acids, are being explored to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients.[11]

Biological Activity

Antioxidant Activity: The radical scavenging activity of pyrazol-5-ol derivatives is a key performance metric, particularly for neuroprotective applications. The antioxidant capacity of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been shown to be comparable or even superior to that of ascorbic acid in some cases.[4]

Anticancer Activity: Several derivatives have demonstrated significant cytotoxicity against cancer cell lines.[10] For example, specific substituted 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown potent activity against colorectal carcinoma cells.[4]

Table 2: Comparative Performance Data
CompoundMelting Point (°C)Antioxidant Activity (DPPH IC₅₀, µM)Anticancer Activity (RKO cell IC₅₀, µM)Ref.
4,4'-[(4-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)194.0–196.011.8 ± 0.612.3 ± 0.5[10]
4,4'-[(4-Chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)184.0–186.013.2 ± 0.915.2 ± 1.1[10]
4,4'-[(4-(Dimethylamino)phenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)204.0–206.06.2 ± 0.69.9 ± 1.1[4]
Ascorbic Acid (Standard)-17.6 ± 0.3-[4]

Experimental Protocols

Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol describes a general method for the synthesis of the bis-pyrazole derivatives.[10]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone (2 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Sodium acetate (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve 3-methyl-1-phenyl-5-pyrazolone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add sodium acetate to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically a few hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Mixing Dissolve in Ethanol Stir at Room Temperature Pyrazolone->Mixing Aldehyde Substituted Benzaldehyde Aldehyde->Mixing Catalyst Sodium Acetate Catalyst->Mixing Filtration Filtration Mixing->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (optional) Drying->Recrystallization Product 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) Drying->Product Recrystallization->Product

Caption: General workflow for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the crystal structure of a compound.

Protocol for Crystallization:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.

  • Slowly cool the solution to room temperature.

  • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed.

  • Select a well-formed single crystal of appropriate size for X-ray diffraction analysis.

Crystallization_Workflow Start Purified Compound Dissolution Dissolve in a suitable solvent (hot) Start->Dissolution Cooling Slow Cooling Dissolution->Cooling Evaporation Slow Solvent Evaporation Cooling->Evaporation Crystal_Selection Select a suitable single crystal Evaporation->Crystal_Selection XRD X-ray Diffraction Analysis Crystal_Selection->XRD

Caption: A typical workflow for obtaining single crystals for X-ray diffraction analysis.

Conclusion and Future Directions

The 1-substituted-1H-pyrazol-5-ol scaffold remains a highly attractive framework for the development of new therapeutic agents. This guide has highlighted the critical importance of crystal structure analysis in understanding the structure-property relationships of these derivatives. While the specific crystal structure of this compound is not yet reported, the detailed examination of its close analogue, Edaravone, and its derivatives provides invaluable insights for researchers.

The comparative data presented herein demonstrates how subtle modifications to the core structure can lead to significant changes in crystal packing, physicochemical properties, and biological activity. Future research should focus on the synthesis and crystallographic characterization of a wider range of N-alkyl substituted pyrazol-5-ols to build a more comprehensive understanding of the impact of the N1-substituent on the solid-state properties and therapeutic potential of these promising compounds. Such studies will undoubtedly pave the way for the rational design of next-generation pyrazol-5-ol-based drugs with enhanced performance profiles.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 43. [Link]

  • Google Patents. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. CN101367763A.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Faham, A., & El-Sayed, R. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Reddy, T. S., Hariprasad, C., Venkataiah, S., Naidu, A., & Dubey, P. K. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
  • PubChem. (n.d.). Edaravone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sbodio, J. I., Snyder, E. Y., & De Nuccio, C. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]

  • Sbodio, J. I., Snyder, E. Y., & De Nuccio, C. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. [Link]

  • Matejová, S., Jorík, V., Veverka, M., & Koman, M. (2018). Crystal structure of edaravone cocrystals.
  • Finar, I. L., & Lord, G. H. (1957). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of the Chemical Society (Resumed), 3314-3315.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1831. [Link]

  • El-Ghezal, L., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713.
  • Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2017). Bioactive 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1 H -pyrazol-5-ol)s.
  • Veverka, M., et al. (2015). Edaravone cocrystals: Synthesis, screening, and preliminary characterization.
  • Safari, J., & Gandomi-Ravandi, S. (2013). The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl- 1H-pyrazol-5-ol)s. Tetrahedron Letters, 54(43), 5794-5797.
  • Candeias, N. R., et al. (2009). More Sustainable Approaches for the Synthesis of N-Based Heterocycles. Chemical Reviews, 109(6), 2705-2802.
  • Betti, C., et al. (2021).
  • Fun, H. K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Crystals, 1(1), 17-29.
  • Al-Ostoot, F. H., et al. (2021). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed.
  • De Nuccio, C., et al. (2023).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Beier, P., et al. (2023). Efficient Access to Functionalized N-Difluoromethylpyrazoles. The Journal of Organic Chemistry, 88(3), 1636-1647.
  • Nikolova, V., et al. (2016). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.
  • Google Patents. (2012).
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). The synthesis of 4,4´-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s using boric acid aqueous solution system. Chemistry Researches, 1(1), 1-8.
  • Shahani, T., et al. (2010). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1697.
  • Singh, I., et al. (2022). Formulation and Characterization of Edaravone-loaded Chitosan Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis Inter. International Journal of Pharmaceutical Sciences and Drug Research, 14(3), 256-264.
  • Watanabe, T., et al. (2022). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants, 11(7), 1335.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Butyl-5-Pyrazolone Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of heterocyclic compounds is paramount. Among these, pyrazolone derivatives stand out for their versatile chelating abilities and the unique spectroscopic properties of their metal complexes.[1][2] This guide provides a comparative analysis of the UV-Vis absorption maxima of metal complexes involving pyrazolone-based ligands, with a focus on derivatives of 1-butyl-5-pyrazolone.

While specific spectral data for 1-butyl-5-pyrazolone complexes are not extensively documented in publicly available literature, this guide will draw upon established data from closely related pyrazolone structures to provide a foundational understanding. By examining these analogues, we can infer the expected spectral behavior of 1-butyl-5-pyrazolone complexes and provide a robust framework for experimental design and data interpretation.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of pyrazolone-metal complexes are characterized by two main types of electronic transitions: intra-ligand transitions and charge-transfer transitions. Intra-ligand transitions, typically occurring in the UV region, are π → π* and n → π* transitions within the pyrazolone ring system. Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are more sensitive to the nature of the metal ion and the coordination environment, often appearing in the visible region. In the case of transition metal complexes with d-electrons, d-d transitions also contribute to the absorption spectrum in the visible region.

The following table summarizes the reported UV-Vis absorption maxima for various metal complexes with pyrazolone-based ligands. This data provides a valuable reference for predicting the spectral properties of 1-butyl-5-pyrazolone complexes.

Metal IonLigandλmax (nm)SolventReference
Cu(II)1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene294Ethanol-Water[3]
Co(II)1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene290Ethanol-Water[3]
Ni(II)1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene293Ethanol-Water[3]
Cu(II)Schiff base of 4-aminoantipyrine and 3,5-dibromo-2-hydroxybenzaldehyde293, 339, 388, 437, 630DMSO[4]
Cu(II)Schiff base of 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzaldehyde293, 340, 375, 438, 578DMSO[4]
Cu(II)Schiff base of 4-aminoantipyrine and 3-ethoxy-2-hydroxybenzaldehyde291, 333, 350, 411, 435, 650DMSO[4]
Ni(II)4-benzoyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone431, 463Not specified[5]
Ni(II)4-acetyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone436Not specified[5]
Ni(II)4-benzoyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone678, 808Not specified[5]
Cu(II)4-benzoyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone425, 460Not specified[5]
Cu(II)4-acetyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone467, 598Not specified[5]

Experimental Protocols

Synthesis of a Representative 1-Butyl-5-Pyrazolone Metal Complex (e.g., Cu(II) Complex)

This protocol is a generalized procedure based on common methods for the synthesis of pyrazolone-metal complexes.[4][6]

Materials:

  • 1-butyl-5-pyrazolone

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Ethanol, analytical grade

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Dissolve 2 mmol of 1-butyl-5-pyrazolone in 20 mL of hot ethanol.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of deionized water.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to 6.0-7.0 using a dilute solution of sodium hydroxide or ammonia to facilitate deprotonation of the ligand and complex formation.

  • Reflux: Heat the mixture to reflux for 2-3 hours. A color change and the formation of a precipitate should be observed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with deionized water.

  • Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride.

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L1 Dissolve 1-butyl-5-pyrazolone in hot ethanol Mix Mix Solutions & Stir L1->Mix M1 Dissolve Copper(II) acetate in deionized water M1->Mix pH Adjust pH to 6.0-7.0 Mix->pH Reflux Reflux for 2-3 hours pH->Reflux Isolate Filter, Wash, & Dry Reflux->Isolate UVVisWorkflow Prep Prepare Stock & Diluted Solutions of Complex Measure Record Absorption Spectra of Complex Solutions Prep->Measure Blank Record Baseline with Pure Solvent Blank->Measure Analyze Identify λmax and Calculate Molar Absorptivity (ε) Measure->Analyze

Workflow for UV-Vis Spectroscopic Analysis.

Interpretation of Spectral Data

The electronic spectra of 1-butyl-5-pyrazolone metal complexes are influenced by several factors:

  • The Metal Ion: The nature of the metal ion significantly affects the position of charge-transfer and d-d transition bands. For instance, the d-d transitions for Cu(II) (a d⁹ metal ion) complexes often appear as a broad band in the visible region. [5]For Ni(II) (a d⁸ metal ion) in an octahedral geometry, multiple d-d transition bands are expected. [5]* Ligand Structure and Substituents: The electronic properties of the substituents on the pyrazolone ring can influence the energy of the molecular orbitals of the ligand, thereby shifting the intra-ligand and charge-transfer bands. The butyl group at the N1 position of 1-butyl-5-pyrazolone is an electron-donating group, which may cause a slight red shift (bathochromic shift) in the π → π* transitions compared to an unsubstituted pyrazolone.

  • Solvent: The polarity of the solvent can affect the energy levels of the ground and excited states of the complex, leading to shifts in the absorption maxima. [3]* pH: The pH of the solution can influence the protonation state of the ligand and the stability of the complex, which in turn can affect the UV-Vis spectrum. [3]

SpectralInfluences cluster_complex 1-Butyl-5-Pyrazolone Metal Complex cluster_transitions Electronic Transitions Ligand 1-Butyl-5-Pyrazolone (Ligand) IntraLigand Intra-ligand (π → π, n → π) Ligand->IntraLigand determines ChargeTransfer Charge Transfer (LMCT, MLCT) Ligand->ChargeTransfer determines Metal Metal Ion (e.g., Cu, Ni, Co) Metal->ChargeTransfer determines dd d-d Transitions Metal->dd determines Spectrum UV-Vis Absorption Spectrum (λmax) IntraLigand->Spectrum ChargeTransfer->Spectrum dd->Spectrum

Factors Influencing the UV-Vis Absorption Spectrum.

Conclusion

This guide provides a foundational framework for understanding the UV-Vis absorption properties of 1-butyl-5-pyrazolone metal complexes. By leveraging data from analogous pyrazolone derivatives, researchers can anticipate the spectral characteristics of their synthesized complexes and design their experiments accordingly. The provided protocols offer a starting point for the synthesis and spectroscopic analysis of these compounds, which are of significant interest in various fields of chemical and biomedical research.

References

  • Nasir Abbas et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
  • El-Sayed, B. A., et al. (2019). Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives.
  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Retrieved from [Link]

  • Bouzerafa, B., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(34), 20958-20969.
  • Al-Hamdani, A. A. S., & Al-Khafaji, Z. H. (2022). New pyrazolone-based Schiff base Cu(II) complexes. Applied Chemistry Today, 2(1), 1-10.
  • E-S. M. El-Shetary, et al. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 26(15), 4458.

Sources

Navigating the Labyrinth of Thermal Analysis: A Definitive Guide to Resolving Melting Point Discrepancies for 1-butyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The accurate characterization of a compound's physical properties is a cornerstone of chemical research and development. Among these, the melting point stands as a critical parameter for identity, purity, and stability assessment. However, the scientific literature can sometimes present a fragmented or even contradictory picture, as is the case with 1-butyl-1H-pyrazol-5-ol. This guide provides a comprehensive framework for navigating these discrepancies, not by merely cataloging them, but by establishing a robust, self-validating experimental workflow to determine an accurate and reproducible melting point.

The Challenge: A Paucity of Consistent Data

A thorough review of chemical databases and scientific literature reveals a lack of a consistently reported melting point for this compound. This ambiguity can stem from a variety of factors, including but not limited to, the presence of impurities, polymorphism, and variations in experimental methodology.[1][2][3] Such inconsistencies can pose significant challenges in research and development, impacting everything from reaction monitoring to formulation development.

This guide, therefore, shifts the focus from a comparative analysis of sparse literature values to a proactive, experimentally-driven approach for establishing a reliable melting point for this compound.

A Validated Experimental Approach to Determine an Accurate Melting Point

To address the issue of melting point discrepancy, a systematic approach encompassing synthesis, purification, characterization, and precise thermal analysis is paramount. The following sections detail a self-validating protocol designed to yield high-purity this compound and determine its melting point with a high degree of confidence.

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[4][5] A common and effective method involves the condensation of a β-ketoester with a hydrazine derivative.[5][6] For the synthesis of this compound, a suitable starting material would be butylhydrazine and a β-ketoester such as ethyl acetoacetate.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reactant: Slowly add ethyl acetoacetate (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can then be subjected to purification.

The purity of a compound is a critical factor influencing its melting point; even small amounts of impurities can lead to a depression and broadening of the melting range.[1][3] Therefore, a multi-step purification process is essential.

Experimental Protocol: Purification

  • Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel.[7][8] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed to isolate the pure this compound.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate). This step is crucial for obtaining a highly crystalline material, which is essential for accurate melting point determination.

Before proceeding to thermal analysis, it is imperative to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity level of >99% is desirable for accurate melting point determination.

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate technique for determining the melting point and other thermal transitions of a material.[9][10][11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium, tin) to ensure the accuracy of the temperature and enthalpy measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified and dried this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion can also be determined from the DSC thermogram.

Visualizing the Workflow

The following diagram illustrates the systematic approach to resolving the melting point discrepancy for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Thermal Analysis synthesis Synthesis of this compound extraction Extraction synthesis->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms ftir FTIR recrystallization->ftir hplc HPLC (>99% Purity) recrystallization->hplc dsc Differential Scanning Calorimetry (DSC) hplc->dsc melting_point Accurate Melting Point dsc->melting_point polymorphism cluster_polymorphs Different Crystal Lattices compound This compound (Single Chemical Entity) polymorph_a Polymorph A (e.g., needles) compound->polymorph_a polymorph_b Polymorph B (e.g., prisms) compound->polymorph_b mp_a Melting Point A polymorph_a->mp_a sol_a Solubility A polymorph_a->sol_a mp_b Melting Point B polymorph_b->mp_b sol_b Solubility B polymorph_b->sol_b

Caption: The concept of polymorphism leading to different physical properties, including melting point.

Pyrazol-5-ols can exist in different tautomeric forms in solution and in the solid state. [13][14][15][16][17]For this compound, at least three tautomeric forms are possible: the OH-form (this compound), the NH-form (1-butyl-2,4-dihydro-3H-pyrazol-3-one), and the CH-form (1-butyl-1,2-dihydro-3H-pyrazol-3-one). The predominant tautomer can be influenced by the solvent and temperature. While tautomers are in equilibrium in solution, in the solid state, one form may be "locked" in the crystal lattice. It is crucial to characterize the solid form being analyzed to ensure that the measured melting point is attributed to the correct tautomer. Solid-state NMR and single-crystal X-ray diffraction can be invaluable tools for this purpose.

Conclusion and Recommendations

The lack of a consistent melting point for this compound in the literature underscores the importance of rigorous, in-house experimental determination. By following the detailed synthesis, purification, and characterization workflow outlined in this guide, researchers can establish a reliable and reproducible melting point for this compound. The use of Differential Scanning Calorimetry is strongly recommended for its accuracy and the wealth of information it provides. Furthermore, an awareness of the potential for polymorphism and tautomerism is crucial for interpreting thermal analysis data correctly. By adopting this comprehensive approach, the scientific community can build a more robust and reliable dataset for this and other important chemical entities.

References

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Differential scanning calorimetry. Wikipedia. [Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Effect of Polymorphism Formulations. Veeprho. [Link]

  • Studying on the Polymorphs and the Melting Point of HMP. ResearchGate. [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. ACS Publications. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Royal Society of Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Royal Society of Chemistry. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.